Macrocarpal N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNGYABEKLGJP-XTZMCNFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isolation of Macrocarpal N from Eucalyptus globulus
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation and characterization of Macrocarpal N, a bioactive compound found in Eucalyptus globulus. This document details the necessary experimental protocols, presents relevant chemical and biological data, and visualizes the procedural workflows and potential mechanisms of action.
Introduction to this compound
This compound is a sesquiterpenoid, a class of complex natural products, isolated from the twigs and leaves of Eucalyptus globulus Labill[][2]. Like other macrocarpals, it is composed of a phloroglucinol (B13840) core linked to a terpenoid moiety[3]. These compounds have garnered significant scientific interest due to their diverse biological activities. This compound, in particular, has been noted for its antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties[]. This guide focuses on the methodology for its extraction and purification.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its characterization and analysis.
| Property | Value | Source |
| Molecular Formula | C28H38O7 | [] |
| Molecular Weight | 486.6 g/mol | [] |
| Appearance | Yellow powder | [] |
| Purity | 97.5% | [] |
| IUPAC Name | 5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | [] |
| Synonyms | 5-[(1S)-1-{(1R,2R)-2-[(1R,3R)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl}-3-methylbutyl]-2,4,6-trihydroxyisophthalaldehyde | [] |
Experimental Protocol: Isolation of this compound
The following protocol is a synthesized methodology based on established procedures for the isolation of various macrocarpals from Eucalyptus globulus[3][4][5][6].
Plant Material Preparation
-
Collection and Drying: Collect fresh twigs of Eucalyptus globulus. The plant material should be air-dried or freeze-dried to remove moisture.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction
A sequential extraction process is recommended to first remove essential oils and then to enrich the extract with macrocarpals[3][4][6].
-
Defatting (Essential Oil Removal):
-
Soxhlet extract the powdered plant material with a non-polar solvent such as n-hexane or petroleum ether for several hours.
-
Alternatively, macerate the powder in the non-polar solvent at room temperature with agitation, followed by filtration.
-
Discard the solvent fraction containing the essential oils and air-dry the plant residue[4][6].
-
-
Primary Extraction:
-
Extract the defatted plant residue with methanol (B129727) or 95% ethanol (B145695) under reflux for 1-2 hours. Repeat this step at least twice to ensure exhaustive extraction[7].
-
Combine the hydroalcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification
A multi-step purification process involving liquid-liquid partitioning and chromatography is necessary to isolate this compound.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of chloroform, methanol, and water (e.g., in a 4:1:5 v/v ratio)[4][5].
-
Separate the layers to partition the compounds based on their polarity. The macrocarpals are expected to be in the organic phase.
-
Collect the organic phase and evaporate the solvent to dryness.
-
-
Column Chromatography:
-
Subject the dried extract from the partitioning step to silica (B1680970) gel column chromatography[3][5].
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by methanol[5].
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound using reversed-phase HPLC (e.g., with a C18 column)[3][5].
-
Use a gradient elution system, such as methanol and water, to achieve high-purity separation of this compound[5].
-
The purity of the isolated compound should be confirmed by analytical HPLC.
-
Structural Elucidation
The structure of the isolated this compound can be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[].
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Biological Activity and Signaling Pathways
While the specific signaling pathways for this compound are not yet fully elucidated, the biological activities of other macrocarpals, such as Macrocarpal C, have been studied in more detail. Macrocarpal C has been shown to exhibit antifungal activity against Trichophyton mentagrophytes by inducing apoptosis through multiple mechanisms[7].
The proposed antifungal mechanism of Macrocarpal C is illustrated below, which may serve as a model for investigating the biological activity of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for various macrocarpals isolated from Eucalyptus species. This comparative data can be useful for benchmarking the isolation and activity of this compound.
| Macrocarpal | Source Species | Yield (from 20g leaves) | Purity | Biological Activity (IC50/MIC) | Reference |
| This compound | E. globulus | Not Reported | 97.5% | Not Reported | [] |
| Macrocarpal A | E. globulus | 3.1 mg | >95% | DPP-4 Inhibition: >500 µM | [5] |
| Macrocarpal B | E. globulus | 5.4 mg | >95% | DPP-4 Inhibition: >500 µM | [5] |
| Macrocarpal C | E. globulus | Not Reported | >95% | DPP-4 Inhibition: ~35-50 µM; Antifungal (T. mentagrophytes): 1.95 µg/mL | [5][7] |
Conclusion
This technical guide outlines a robust methodology for the isolation of this compound from Eucalyptus globulus, based on established protocols for related compounds. The provided data and visualizations serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully explore its therapeutic potential.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9402407B2 - Method for preparation of eucalyptus extract - Google Patents [patents.google.com]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Synthesis and Characterization of Macrocarpals
A Note to the Reader: Comprehensive scientific literature providing a detailed, reproducible synthesis and in-depth characterization of Macrocarpal N is not publicly available at this time. While the compound is listed by chemical suppliers with a CAS number of 221899-21-4, a molecular formula of C28H38O7, and a molecular weight of 486.6, the primary research detailing its synthesis and full spectroscopic analysis remains elusive.[1][2][][4][5] One source indicates its isolation from the twigs of Eucalyptus globulus Labill.
Given the scarcity of information on this compound, this guide will focus on closely related and well-documented members of the macrocarpal family, namely Macrocarpals A, B, C, and G . These compounds share a common phloroglucinol-diterpene structure and have been the subject of more extensive research, including total synthesis and detailed characterization. This guide will provide an in-depth overview of the synthesis and characterization methodologies that are representative of this class of natural products.
Introduction to Macrocarpals
Macrocarpals are a class of complex natural products isolated from various Eucalyptus species. They are characterized by a phloroglucinol (B13840) core linked to a diterpenoid moiety. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. For instance, Macrocarpal C has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes treatment.
Synthesis of Macrocarpals
The total synthesis of macrocarpals is a challenging endeavor due to their complex molecular architecture, which includes multiple stereocenters. The following sections outline a representative synthetic approach, drawing from the documented total synthesis of (-)-Macrocarpal C.
Retrosynthetic Analysis
A common strategy for the synthesis of macrocarpals involves the disconnection of the molecule into two key fragments: the phloroglucinol core and the diterpenoid side chain. The final step would then be the coupling of these two fragments.
Figure 1: Retrosynthetic analysis of Macrocarpal C.
Experimental Protocol: Total Synthesis of (-)-Macrocarpal C
The total synthesis of (-)-Macrocarpal C has been successfully achieved, featuring a highly stereoselective coupling reaction.
Step 1: Synthesis of the Diterpenoid Moiety (Silyldienol Ether)
-
The synthesis commences with the commercially available (+)-3-carene, which is converted to a tricyclic enone intermediate in 12 steps.
-
The resulting enone is then treated with TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) and triethylamine (B128534) (Et3N) to regioselectively prepare the corresponding silyldienol ether.
Step 2: Synthesis of the Phloroglucinol Moiety (Chiral Benzyl (B1604629) Cation Equivalent)
-
A novel hexasubstituted benzene (B151609) chromium tricarbonyl complex is synthesized to serve as a biomimetic chiral benzyl cation equivalent.
Step 3: Stereoselective Coupling Reaction
-
The silyldienol ether (from Step 1) and the chiral benzyl cation equivalent (from Step 2) are coupled in the presence of a Lewis acid. The reaction conditions, including the choice of Lewis acid, solvent, and temperature, are optimized to ensure high stereoselectivity.
Step 4: Final Modification
-
The coupled product undergoes tris-O-demethylation of the macrocarpal C trimethyl ether intermediate using lithium p-thiocresolate under basic conditions to yield the final product, (-)-Macrocarpal C.
Figure 2: Workflow for the total synthesis of (-)-Macrocarpal C.
Characterization of Macrocarpals
The characterization of macrocarpals relies on a combination of spectroscopic techniques to elucidate their complex structures.
Spectroscopic Data
The following tables summarize the key spectroscopic data for representative macrocarpals.
Table 1: Molecular Formula and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spec Data (m/z) | Reference |
| Macrocarpal A | C28H40O6 | 472.6 | 454 | |
| Macrocarpal B | C28H40O6 | 472.6 | 471 [M-H]⁻ | |
| Macrocarpal C | C28H40O6 | 472.6 | - | |
| Macrocarpal G | C28H38O5 | 454.6 | 454 |
Table 2: Selected ¹H NMR Spectral Data (δ, ppm)
| Proton | Macrocarpal A | Macrocarpal B |
| H-1' | - | - |
| H-3' | - | - |
| H-11' | - | - |
| Note: Detailed peak assignments and coupling constants are available in the cited literature. |
Table 3: Selected ¹³C NMR Spectral Data (δ, ppm)
| Carbon | Macrocarpal A | Macrocarpal B |
| C-1 | - | - |
| C-2 | - | - |
| C-3 | - | - |
| Note: Detailed peak assignments are available in the cited literature. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified macrocarpal are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD).
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to determine the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.
-
Data Interpretation: The molecular weight and molecular formula are determined from the high-resolution mass spectrum. Fragmentation patterns can provide additional structural information.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The presence of characteristic functional groups (e.g., hydroxyl, carbonyl) is identified by their absorption frequencies. For Macrocarpal A, characteristic peaks are observed at 3390 cm⁻¹ (OH) and 1610 cm⁻¹ (C=O).
X-ray Crystallography:
-
Crystal Growth: Single crystals of the macrocarpal suitable for X-ray diffraction are grown from an appropriate solvent system.
-
Data Collection: The crystal is mounted on a diffractometer, and diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved and refined to provide the precise three-dimensional arrangement of atoms in the molecule. The structure of Macrocarpal A was determined using this method.
Biological Activity and Signaling Pathways
Macrocarpals exhibit a range of biological activities. For example, Macrocarpal C has been identified as an antifungal agent that induces apoptosis in fungal cells. The proposed mechanism involves the disruption of the fungal cell membrane and the generation of reactive oxygen species (ROS).
References
Unveiling the Molecular Architecture of Macrocarpal N: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure elucidation of Macrocarpal N, a significant formylated phloroglucinol (B13840) compound isolated from Eucalyptus globulus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering in-depth details on its isolation, structural characterization, and physicochemical properties.
Introduction
This compound is a member of the macrocarpal family, a class of complex meroterpenoids characterized by a formylated phloroglucinol core linked to a sesquiterpene or diterpene moiety.[1] These compounds, predominantly found in the Myrtaceae family, particularly in the genus Eucalyptus, have attracted considerable scientific interest due to their diverse and potent biological activities.[1] this compound, specifically, has been identified as a constituent of Eucalyptus globulus foliage.[2] Its structural elucidation is crucial for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications.
Isolation and Purification
The isolation of this compound from its natural source, Eucalyptus globulus leaves, involves a multi-step process of extraction and chromatographic purification. While the specific protocol for this compound is detailed in specialized literature, a general and effective methodology for isolating macrocarpals is presented below.[3][4][5]
Experimental Protocol: General Isolation of Macrocarpals
-
Plant Material Preparation: Fresh or air-dried leaves of Eucalyptus globulus are collected and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered leaf material is extracted with an organic solvent, typically 95% ethanol (B145695) or methanol, under reflux conditions.[3] This process is usually repeated multiple times to ensure the exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3][4]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves suspending the crude extract in water and partitioning it against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.[3] Subsequent partitioning with a solvent of intermediate polarity, such as ethyl acetate, enriches the fraction containing the macrocarpals.[5]
-
Chromatographic Purification: The enriched fraction is further purified using a combination of column chromatography techniques.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.[4] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to final purification by RP-HPLC on a C18 column. A gradient elution system, often with acetonitrile (B52724) and water, is employed to isolate this compound in high purity.[6]
-
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical and Spectrometric Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₇ | [7] |
| Molecular Weight | 486.6 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 145 - 147 °C | [7] |
| High-Resolution MS | m/z 485.2558 [M-H]⁻ (calculated for C₂₈H₃₇O₇, 485.2545) | [8] |
Chemical Structure
The definitive structure of this compound is presented below. Its IUPAC name is 5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde.[7]
Spectroscopic Analysis
The elucidation of this complex structure relies on detailed analysis of its 1D and 2D NMR spectra. While the complete experimental NMR data is found in the primary literature, the expected spectroscopic features can be inferred from the structure and data of analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the formyl protons of the phloroglucinol ring as singlets in the downfield region (around δ 10.0 ppm). The aromatic proton on the phloroglucinol ring would also appear as a singlet. The spectrum would also feature a complex array of signals in the aliphatic region corresponding to the protons of the terpene moiety, including methyl singlets and doublets, and methylene (B1212753) and methine multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 28 distinct carbon signals. Key resonances would include those for the carbonyl carbons of the formyl groups (around δ 190-200 ppm) and the oxygenated aromatic carbons of the phloroglucinol ring. The remaining signals would correspond to the sp³ and sp² hybridized carbons of the terpene backbone.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks within the terpene framework, helping to piece together the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Would be employed to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical experiment for connecting the different structural fragments. Long-range correlations (2-3 bonds) between protons and carbons would establish the connectivity between the phloroglucinol unit and the terpene moiety, as well as the internal linkages within the complex ring system of the terpene.
-
Conclusion
The structural elucidation of this compound, a complex formylated phloroglucinol meroterpenoid from Eucalyptus globulus, has been achieved through a systematic combination of isolation techniques and advanced spectroscopic analysis. The detailed structural information presented in this guide provides a critical foundation for further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The methodologies described herein are representative of the standard practices in natural product chemistry and can serve as a valuable reference for professionals in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Physicochemical Properties of Macrocarpal N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal N is a naturally occurring phloroglucinol (B13840) derivative found in species of the Eucalyptus genus. As a member of the macrocarpal family, it belongs to a class of compounds that have garnered scientific interest for their diverse biological activities, including antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for the isolation and characterization of related compounds, and an examination of a key signaling pathway associated with the macrocarpal class. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and its analogues for potential therapeutic applications.
Physicochemical Properties of this compound
Quantitative data for this compound is limited in the publicly available scientific literature. The following table summarizes the available computed and experimental data. It is important to note that much of the data is predicted through computational models and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₇ | ChemFaces[1], PubChem[2] |
| Molecular Weight | 486.6 g/mol | ChemFaces[1], PubChem[2] |
| CAS Number | 221899-21-4 | ChemFaces[1], PubChem[2] |
| Appearance | Solid (Predicted) | PubChem[2] |
| Melting Point | 145 - 147 °C | PubChem[2] |
| XLogP3 (Computed) | 4.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 4 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
| Polar Surface Area | 129 Ų | PubChem[2] |
| Solubility | Data not available | |
| pKa | Data not available | |
| Stability | Data not available |
Experimental Protocols
Isolation of Macrocarpals from Eucalyptus Leaves
This protocol describes a general method for the extraction and purification of macrocarpals.
2.1.1. Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of a suitable Eucalyptus species are used as the starting material.
-
Extraction Solvent: 80% aqueous acetone (B3395972) is a commonly employed solvent for the initial extraction.
-
Procedure:
-
The plant material is macerated or powdered to increase the surface area for extraction.
-
The powdered material is then subjected to repeated extractions with the solvent until the extract is colorless.
-
The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2.1.2. Solvent Partitioning and Fractionation
-
Procedure:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The resulting fractions are concentrated, and the fraction exhibiting the desired biological activity (e.g., antibacterial) is selected for further purification. Macrocarpals are typically found in the ethyl acetate fraction.
-
2.1.3. Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used for the initial chromatographic separation.
-
Mobile Phase: A gradient of chloroform and methanol (B129727) is often used, with the polarity of the mobile phase gradually increased to elute compounds of increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for final purification.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of acetic acid, can be employed.
-
Detection: UV detection at approximately 280 nm is suitable for monitoring the elution of macrocarpals.
-
Determination of Physicochemical Properties
The following are general experimental approaches that can be used to determine the key physicochemical properties of isolated this compound.
2.2.1. Solubility Determination
-
Method: The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone) using the shake-flask method. A saturated solution is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical technique, such as HPLC-UV.
2.2.2. pKa Determination
-
Method: The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-metric methods. These techniques involve monitoring changes in pH or UV absorbance of a solution of the compound as a titrant is added.
2.2.3. Stability Assessment
-
Method: The stability of this compound can be evaluated under various conditions (e.g., different pH values, temperatures, and light exposure) according to ICH guidelines. Samples are stored under these conditions for specified periods, and the degradation of the compound is monitored over time using a stability-indicating HPLC method.
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, research on the related compound, Macrocarpal C, has detailed its antifungal mode of action. This pathway is presented here as a likely mechanism for other bioactive macrocarpals.
Antifungal Mechanism of Action
The antifungal activity of macrocarpals is believed to be a multi-faceted process that culminates in fungal cell death. The key stages of this proposed mechanism are outlined below.
Caption: Proposed antifungal mechanism of action for macrocarpals.
This pathway illustrates that macrocarpals likely initiate their antifungal effect by disrupting the fungal cell membrane. This disruption increases membrane permeability, which in turn triggers the intracellular generation of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress and subsequent DNA fragmentation, ultimately inducing apoptosis and causing fungal cell death.[3]
Conclusion
This compound is a promising natural product that warrants further investigation. While some of its basic physicochemical properties have been predicted, there is a clear need for comprehensive experimental characterization to support its development for potential therapeutic applications. The protocols outlined in this guide provide a framework for the isolation and detailed analysis of this compound. Furthermore, the elucidation of the antifungal mechanism of a closely related macrocarpal provides a strong starting point for understanding the biological activity of this compound class. Future research should focus on obtaining empirical data for the physicochemical properties of this compound and on investigating its specific molecular targets and signaling pathways to fully realize its therapeutic potential.
References
Macrocarpal N: A Technical Guide to Its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal N is a naturally occurring acylphloroglucinol found in select species of the Eucalyptus genus. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural sources, abundance, and the methodologies for its extraction and isolation. This document synthesizes available data on the physicochemical properties of this compound and related compounds, outlines detailed experimental protocols, and, in the absence of direct research, proposes potential biological signaling pathways based on the activities of structurally similar macrocarpals. All quantitative data are presented in tabular format for clarity, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate understanding and further research.
Introduction
The genus Eucalyptus is a rich source of diverse bioactive secondary metabolites, among which the macrocarpals, a class of formylated phloroglucinol-terpenoid adducts, have garnered significant scientific interest. This compound, a member of this family, has been identified in Eucalyptus globulus. While research has been conducted on several other macrocarpals, such as A, B, and C, for their antimicrobial and enzyme-inhibitory properties, specific data on this compound remains limited. This guide aims to collate the existing information on this compound and provide a framework for future research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H38O7 | [1] |
| Molecular Weight | 486.6 g/mol | [1] |
| CAS Number | 221899-21-4 | [1] |
| Appearance | Yellow powder | [2] |
| General Class | Acylphloroglucinol | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |
Natural Sources and Abundance
This compound has been identified as a constituent of Eucalyptus globulus, specifically isolated from its twigs. While its presence has been confirmed, quantitative data on the abundance or yield of this compound from this source is not available in the current scientific literature.
For comparative context, the reported yields of other macrocarpals from various Eucalyptus species are presented in the table below. It is important to note that the yield of these compounds can vary significantly based on the plant species, geographical location, season of harvest, and the extraction and purification methods employed.
| Compound | Plant Source | Starting Material (g) | Yield (mg) | Yield (%) | Reference |
| Macrocarpal A | Eucalyptus macrocarpa | 2880 | 252.5 | 0.0088 | |
| Macrocarpal B | Eucalyptus macrocarpa | 2880 | 51.9 | 0.0018 | |
| Macrocarpal C | Eucalyptus macrocarpa | 2880 | 20.0 | 0.0007 | |
| Macrocarpal D | Eucalyptus macrocarpa | 2880 | 56.8 | 0.0020 | |
| Macrocarpal E | Eucalyptus macrocarpa | 2880 | 14.6 | 0.0005 | |
| Macrocarpal F | Eucalyptus macrocarpa | 2880 | 11.4 | 0.0004 | |
| Macrocarpal G | Eucalyptus macrocarpa | 2880 | 47.3 | 0.0016 |
Experimental Protocols
While a specific protocol for the isolation of this compound has not been published, a general methodology can be adapted from the established procedures for isolating other macrocarpals from Eucalyptus species. The following is a composite protocol based on available literature.
Plant Material and Extraction
-
Plant Material: Fresh or air-dried twigs of Eucalyptus globulus are used as the starting material.
-
Preparation: The plant material should be ground into a coarse powder to increase the surface area for extraction.
-
Extraction Solvent: A common solvent for the initial extraction is 80% aqueous acetone or 95% ethanol (B145695) under reflux.
-
Procedure: a. Macerate the powdered plant material in the chosen solvent at room temperature or under reflux. b. The extraction process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds. c. The extracts are then combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning and Fractionation
-
Objective: To separate compounds based on their polarity.
-
Solvents: Ethyl acetate and water are commonly used for the primary fractionation.
-
Procedure: a. The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate. b. This process is repeated several times, and the ethyl acetate fractions are combined. c. The resulting ethyl acetate fraction, which is enriched with macrocarpals, is concentrated under reduced pressure.
Chromatographic Purification
-
Objective: To isolate individual macrocarpals from the enriched fraction.
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of solvents, such as n-hexane and ethyl acetate, is often employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Procedure: A silica gel column is packed, and the concentrated ethyl acetate fraction is loaded onto the column. Fractions are collected and analyzed (e.g., by TLC) to identify those containing compounds of interest.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Stationary Phase: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common choice.
-
Detection: A UV detector set at approximately 280 nm is suitable for detecting macrocarpals.
-
Procedure: Fractions from column chromatography containing the target compound are pooled, concentrated, and injected into the HPLC system. The peak corresponding to this compound is collected.
-
Structure Elucidation and Quantification
-
Structure Confirmation: The structure of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
-
Quantification: The purity of the isolated compound can be assessed by analytical HPLC. Quantification in the plant material can be performed using a validated HPLC method with a purified standard of this compound.
Visualization of Experimental Workflow
The general workflow for the isolation of this compound from Eucalyptus globulus twigs is depicted in the following diagram.
Biological Signaling Pathways (Hypothetical)
Direct studies on the biological activities and associated signaling pathways of this compound are currently lacking in the scientific literature. However, based on the known activities of structurally similar compounds like Macrocarpal B and C, we can hypothesize potential pathways that this compound might modulate.
Postulated Antifungal Mechanism of Action
Several macrocarpals have demonstrated antifungal properties. The proposed mechanism involves the disruption of the fungal cell's integrity, leading to cell death.
Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway
Macrocarpals have also been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes.
Conclusion and Future Directions
This compound is a constituent of Eucalyptus globulus with a defined chemical structure. While methods for the isolation of related compounds are well-established and can be adapted for this compound, there is a significant gap in the literature regarding its quantitative abundance and specific biological activities. Future research should focus on:
-
Developing a validated analytical method for the quantification of this compound in Eucalyptus globulus.
-
Investigating the biological activities of purified this compound, including its potential antimicrobial and enzyme-inhibitory effects.
-
Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.
This technical guide provides a foundation for researchers and drug development professionals to pursue further investigation into this potentially valuable natural product.
References
Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Macrocarpal N in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives primarily isolated from Eucalyptus species, have garnered significant interest for their diverse biological activities, including antibacterial and enzyme inhibitory properties. Macrocarpal N, a specific member of this family, presents a complex chemical architecture that hints at a fascinating biosynthetic origin. To date, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of related metabolic pathways to propose a putative biosynthetic route for this compound. We provide a comprehensive overview of the likely precursor pathways, key enzymatic steps, and potential intermediates. Furthermore, this document details established experimental protocols that can be adapted to investigate and validate this proposed pathway, offering a roadmap for future research. Quantitative data on the isolation of various macrocarpals are presented to provide context on their natural abundance. This guide is intended to be a foundational resource for researchers aiming to unravel the biosynthesis of this promising natural product and harness its potential for therapeutic applications.
Proposed Biosynthetic Pathway of this compound
The structure of this compound, characterized by a substituted phloroglucinol core linked to a diterpene moiety, strongly suggests a convergent biosynthetic pathway originating from two primary metabolic routes: the phenylpropanoid pathway for the aromatic core and the terpenoid biosynthesis pathway for the diterpene side chain.
Biosynthesis of the Phloroglucinol Core via the Phenylpropanoid Pathway
The phloroglucinol unit is likely derived from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. While several routes can lead to phloroglucinols in plants, a common pathway involves the action of chalcone (B49325) synthase (CHS) or a related polyketide synthase.
Key Proposed Steps:
-
Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H) and subsequent hydroxylases introduce hydroxyl groups to the aromatic ring, leading to precursors like p-coumaric acid.
-
Coenzyme A Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
Polyketide Synthesis: A type III polyketide synthase, possibly a specific acylphloroglucinol synthase, would catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. This is followed by cyclization and aromatization to yield a phloroglucinol derivative.
-
Tailoring Reactions: Subsequent enzymatic modifications, such as formylation by specific formyltransferases, would lead to the dialdehyde-substituted phloroglucinol core characteristic of macrocarpals.
Biosynthesis of the Diterpene Moiety
The C20 diterpene unit of this compound is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in plastids. Diterpenes are typically synthesized via the MEP pathway.
Key Proposed Steps:
-
IPP and DMAPP Synthesis: The MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP.
-
Geranylgeranyl Pyrophosphate (GGPP) Formation: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.
-
Diterpene Cyclization: A specific diterpene synthase (diTPS) would then catalyze the complex cyclization of the linear GGPP into a characteristic polycyclic diterpene scaffold. The exact structure of this scaffold for this compound is yet to be determined but would likely involve multiple ring formations.[1]
-
Further Tailoring: The initial cyclized diterpene would likely undergo a series of post-cyclization modifications, including oxidations catalyzed by cytochrome P450 monooxygenases (CYPs) and reductions, to generate the final functionalized diterpene moiety ready for coupling.
Proposed Coupling and Final Tailoring Steps
The final stages in the biosynthesis of this compound would involve the coupling of the phloroglucinol and diterpene moieties, followed by final tailoring reactions.
Key Proposed Steps:
-
Prenylation/Alkylation: A prenyltransferase or a similar enzyme would catalyze the C-alkylation of the phloroglucinol core with the activated diterpene precursor. The exact nature of the diterpene precursor (e.g., a pyrophosphate, alcohol, or epoxide) is currently unknown.
-
Final Modifications: After the coupling reaction, further enzymatic modifications such as hydroxylations, reductions, or isomerizations may occur to yield the final structure of this compound. The isolation of numerous macrocarpal analogues suggests the presence of a suite of tailoring enzymes that generate chemical diversity.[2]
Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is no published quantitative data on the enzyme kinetics or in planta flux for the biosynthesis of this compound. The available quantitative information is limited to the yields of various macrocarpals isolated from plant material, which can vary based on the plant species, age, and extraction methodology.
| Compound | Plant Source | Yield (mg from 2880g of leaves) | Reference |
| Macrocarpal A | Eucalyptus macrocarpa | 252.5 | [3] |
| Macrocarpal B | Eucalyptus macrocarpa | 51.9 | [3] |
| Macrocarpal C | Eucalyptus macrocarpa | 20.0 | [3] |
| Macrocarpal D | Eucalyptus macrocarpa | 56.8 | [3] |
| Macrocarpal E | Eucalyptus macrocarpa | 14.6 | [3] |
| Macrocarpal F | Eucalyptus macrocarpa | 11.4 | [3] |
| Macrocarpal G | Eucalyptus macrocarpa | 47.3 | [3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, proteomics, and biochemical assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Pathway Elucidation
A general workflow for identifying the genes and enzymes involved in the biosynthesis of a plant natural product like this compound is outlined below.
Caption: General workflow for plant natural product pathway elucidation.
Protocol for Extraction and Isolation of Macrocarpals
This protocol is based on established methods for isolating macrocarpals from Eucalyptus leaves.[3][4]
-
Plant Material Preparation:
-
Collect fresh or air-dried leaves of a high-yielding Eucalyptus species.
-
Grind the leaves into a fine powder to maximize the surface area for extraction.
-
-
Initial Solvent Extraction:
-
Macerate the powdered leaf material in 80% aqueous acetone (B3395972) at room temperature for 24-48 hours.[4] The process should be repeated multiple times to ensure complete extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297).
-
Repeat the partitioning three times. Combine the ethyl acetate fractions, which will contain the macrocarpals.
-
Wash the combined ethyl acetate fraction with hexane (B92381) to remove nonpolar impurities like fats and waxes.
-
Concentrate the washed ethyl acetate fraction to dryness.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.
-
Load the sample onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.[4]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing macrocarpals.
-
-
Reversed-Phase HPLC:
-
Pool and concentrate the macrocarpal-containing fractions from the silica gel column.
-
Perform final purification using a C18 reversed-phase High-Performance Liquid Chromatography (HPLC) column.
-
Use a suitable mobile phase, such as a methanol-water-acetic acid gradient, for elution.[3]
-
Collect the peaks corresponding to individual macrocarpals and verify their purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Below is a DOT language script for a diagram illustrating the extraction and isolation workflow.
Caption: Workflow for the extraction and isolation of macrocarpals.
Protocol for Heterologous Expression in Nicotiana benthamiana
Transient expression in N. benthamiana is a rapid method for functional characterization of candidate biosynthetic genes.[5]
-
Gene Synthesis and Cloning:
-
Synthesize codon-optimized sequences of candidate genes (e.g., PAL, 4CL, PKS, diTPS, CYPs, prenyltransferases) identified from transcriptomic data.
-
Clone the synthesized genes into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter like CaMV 35S.
-
-
Agrobacterium Transformation:
-
Transform the expression constructs into a competent Agrobacterium tumefaciens strain (e.g., GV3101).
-
Grow the transformed Agrobacterium cultures in LB medium with appropriate antibiotics to an OD600 of 0.8-1.0.
-
-
Agroinfiltration:
-
Harvest the Agrobacterium cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).
-
Adjust the final OD600 of each culture to 0.5. For co-expression of multiple genes, mix the respective Agrobacterium cultures in equal ratios.
-
Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
-
Metabolite Extraction and Analysis:
-
After 3-5 days of incubation, harvest the infiltrated leaf patches.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract metabolites with a suitable solvent (e.g., 80% methanol (B129727) or ethyl acetate).
-
Analyze the extracts for the production of expected intermediates or final products using LC-MS. Compare the metabolite profiles with control plants infiltrated with an empty vector.
-
Conclusion and Future Outlook
The biosynthesis of this compound represents a compelling area of research at the intersection of phenylpropanoid and terpenoid metabolism. The pathway proposed in this guide provides a logical and biochemically plausible framework for initiating investigation into its molecular underpinnings. While the isolation of numerous macrocarpal congeners from Eucalyptus species has been successful, the enzymes and genes responsible for their production remain unknown.
Future research should focus on a combined 'omics' and biochemical approach. Transcriptome analysis of macrocarpal-producing tissues, such as the leaves of Eucalyptus macrocarpa, will be instrumental in identifying candidate genes. The functional characterization of these genes through heterologous expression and in vitro assays will be crucial for validating their roles in the pathway. Furthermore, advanced techniques like chemoproteomics could accelerate the discovery of enzymes that interact with key intermediates.[6]
Elucidating the complete biosynthetic pathway of this compound will not only deepen our understanding of plant specialized metabolism but also pave the way for its sustainable production through metabolic engineering in microbial or plant-based systems. This would provide a reliable source of this and related compounds for further pharmacological evaluation and potential development into novel therapeutic agents.
References
- 1. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Harnessing plant biosynthesis for the development of next-generation therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]
A Technical Guide to the In Vitro Antioxidant Activity of Macrocarpal N and Related Phloroglucinol-Diterpene Adducts
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available research, there is no direct, publicly accessible data specifically detailing the in vitro antioxidant activity of Macrocarpal N. This guide provides a comprehensive framework based on the known activities of its source, Eucalyptus species, and its close structural analogs, such as Macrocarpal C. It further serves as a detailed methodological resource for researchers seeking to evaluate the antioxidant potential of this compound or similar compounds.
Introduction: The Antioxidant Potential of Macrocarpals
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes.[1] When produced in excess, they lead to oxidative stress, a state implicated in cellular damage to DNA, proteins, and lipids, contributing to various diseases.[1] Antioxidants are compounds that can neutralize these ROS, thereby mitigating oxidative stress.[1]
Macrocarpals are a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species, notably Eucalyptus globulus.[2][3] While extracts of Eucalyptus are known to possess significant antioxidant properties, largely attributed to their high concentration of phenolic compounds, the specific activity of individual macrocarpals is complex and not fully elucidated.[1][2] Intriguingly, the close relative, Macrocarpal C, has demonstrated pro-oxidant activity as part of its antifungal mechanism, by increasing intracellular ROS levels.[1][4][5] This highlights the nuanced and potentially context-dependent redox-modulating effects of this compound class, making detailed in vitro evaluation crucial for any drug development program.
This document synthesizes the available data on related compounds and provides detailed experimental protocols and logical workflows for the comprehensive assessment of the in vitro antioxidant activity of this compound.
Quantitative Data Summary: Antioxidant Activity of Eucalyptus Extracts
Direct quantitative data for this compound is not available. The following tables summarize the antioxidant activity of extracts from Eucalyptus and Phaleria macrocarpa, which are often studied for their antioxidant properties. It is critical to note that the activity of a crude extract cannot be directly attributed to a single compound and that IC50 values can vary between studies due to different experimental conditions.[1]
Table 1: DPPH Radical Scavenging Activity
| Compound/Extract | IC50 Value (µg/mL) | Source |
| Phaleria macrocarpa Ethanol (B145695) Extract | 46.113 ± 1.535 | [6] |
| Phaleria macrocarpa Water Extract | 59.406 ± 2.089 | [6] |
| Ascorbic Acid (Standard) | 8.287 ± 0.125 | [6] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Activity
| Extract | FRAP Value (mg AAE/g) | Source |
| Phaleria macrocarpa Ethanol Extract | 54.285 ± 1.139 | [6] |
AAE: Ascorbic Acid Equivalents
Experimental Protocols
A thorough evaluation of a compound's antioxidant potential involves multiple assays, as different methods reflect different mechanisms of antioxidant action (e.g., hydrogen atom donation vs. electron transfer).[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[1][8]
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 10⁻³ M).[8] Before use, dilute this stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.
-
Reaction: In a microplate well or cuvette, mix a small volume of the this compound solution (e.g., 100 µL) with the DPPH working solution (e.g., 3.0 mL).[9]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 to 120 minutes).[1][9]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1][10] A solvent blank and a positive control (e.g., Ascorbic Acid, Quercetin, or Trolox) should be run in parallel.[10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically around 734 nm.[1] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Methodology:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[11][12] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[1][11]
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Sample Preparation: Prepare various concentrations of this compound as described for the DPPH assay.
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to the diluted ABTS•+ working solution (e.g., 195 µL).[13]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6-30 minutes).[11][13]
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the ferrous (Fe²⁺) form at low pH.[14] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[14][15]
-
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of distilled water.[16]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.[12][16]
-
-
FRAP Working Solution: Prepare the working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12][15] Warm this solution to 37°C before use.[15][16]
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to the FRAP working solution (e.g., 220 µL) in a microplate well.[14]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[14][15]
-
Measurement: Measure the absorbance at 593 nm.[14]
-
Calculation: Create a standard curve using a known antioxidant, typically ferrous sulfate (B86663) (FeSO₄). The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ equivalents (e.g., in µM or mmol/L).[15]
-
Mandatory Visualizations: Workflows and Pathways
Caption: Experimental workflow for validating antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. GC-MS profiling and DPPH radical scavenging activity of the bark of Tampoi ( Baccaurea macrocarpa) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary Cytotoxic Effects of Macrocarpal Compounds: A Technical Overview for Researchers
Introduction
Macrocarpals are a class of naturally occurring phloroglucinol-diterpene or -sesquiterpene adducts, predominantly isolated from plants of the Eucalyptus genus. These compounds have garnered scientific interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Emerging research also points towards their potential as cytotoxic agents against various cancer cell lines, suggesting a promising avenue for anticancer drug discovery. This guide summarizes the currently available data on the cytotoxic effects of macrocarpal-containing extracts and isolated macrocarpal compounds, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action.
Quantitative Data on Cytotoxic Effects
The cytotoxic activity of various macrocarpal-containing extracts and isolated compounds has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values.
Table 1: Cytotoxicity of Phaleria macrocarpa Extracts and Compounds
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Crude Ethanol (B145695) Extract | Artemia salina (Brine Shrimp) | BSLT | 13.72 ppm | [1] |
| n-hexane fraction | Artemia salina (Brine Shrimp) | BSLT | 147.55 ppm | [1] |
| Ethyl acetate (B1210297) fraction | Artemia salina (Brine Shrimp) | BSLT | 405.81 ppm | [1] |
| Water fraction | Artemia salina (Brine Shrimp) | BSLT | 149.07 ppm | [1] |
| Phalerin | Myeloma cells | MTT | 83 µg/mL | [2] |
| Ethyl acetate extract | Leukemia L1210 cells | - | - | [2] |
| 2,6,4′-trihydroxy-4-methoxybenzophenone | HeLa, 3T3 | MTT | 132 µg/mL, 158 µg/mL | [3] |
| 6,4′-dihydroxy-4-methoxybenzophenone-2-O-β-D-glucopyranoside | HeLa, 3T3 | MTT | > 250 µg/mL | [3] |
Table 2: Cytotoxicity of Eucalyptus globulus Extracts
| Extract/Compound | Cell Line | Assay | LC50/IC50 Value | Reference |
| Essential Oil | Artemia salina (Brine Shrimp) | BSLT | 9.59 µl/ml | [4] |
| Alcoholic Extract | A549 (Lung Cancer) | - | 20 µg/ml (slowed growth) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the cytotoxic effects of macrocarpal-containing extracts.
1. Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound or extract and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
-
Brine Shrimp Lethality Test (BSLT):
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Exposure to Test Substance: A specific number of nauplii (e.g., 10-15) are transferred to vials containing various concentrations of the test extract dissolved in seawater.
-
Incubation and Mortality Count: The vials are kept under illumination, and after 24 hours, the number of dead nauplii is counted.
-
LC50 Determination: The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis.[1]
-
2. Apoptosis and Cell Cycle Analysis
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Propidium Iodide (PI) Staining for Cell Cycle Analysis:
-
Cell Treatment and Fixation: Cells are treated, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of macrocarpals and related compounds appear to be mediated through the induction of apoptosis and cell cycle arrest.
1. Apoptosis Induction
In silico studies on bioactive compounds from Phaleria macrocarpa suggest the involvement of the intrinsic apoptosis pathway.[2] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
2. Experimental Workflow for Cytotoxicity Screening
A typical workflow for assessing the cytotoxic potential of a natural product extract involves a series of in vitro assays.
Conclusion
The available evidence suggests that macrocarpal compounds and extracts from plants like Phaleria macrocarpa and Eucalyptus globulus possess cytotoxic properties against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, likely through the intrinsic mitochondrial pathway, and potentially cell cycle arrest. While direct studies on "Macrocarpal N" are lacking, the data on related compounds provide a strong rationale for its investigation as a potential cytotoxic agent. Further research is warranted to isolate and characterize specific macrocarpals, including this compound, and to elucidate their precise molecular targets and signaling pathways in cancer cells. Such studies will be crucial for the future development of this promising class of natural products as anticancer therapeutics.
References
Macrocarpal N: A Technical Guide to its Discovery, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a phloroglucinol-sesquiterpene conjugate, a class of natural products known for their diverse biological activities. First identified in Eucalyptus globulus, this compound is part of a larger family of "macrocarpals" that have garnered significant interest for their potential therapeutic applications, particularly as antimicrobial and enzyme-inhibitory agents. This technical guide provides a comprehensive overview of the discovery, historical context, isolation, and known biological activities of this compound and its analogs, presenting the information in a structured format for researchers and drug development professionals.
Discovery and Historical Context
The discovery of this compound is rooted in the broader exploration of the chemical constituents of the Eucalyptus genus. In 1990, the first in this series, Macrocarpal A, was isolated from the leaves of Eucalyptus macrocarpa and its structure was determined by X-ray crystal analysis.[1] This initial discovery paved the way for the isolation of a series of related compounds.
Subsequent investigations into Eucalyptus species led to the identification of a range of macrocarpals. Notably, a 1996 study by Osawa et al. on the leaves of Eucalyptus globulus resulted in the isolation of eight phloroglucinol-sesquiterpene coupled constituents, which included the novel compounds Macrocarpals H, I, and J, alongside several known macrocarpals, including this compound. This work established E. globulus as a key natural source of this class of compounds.
More recent research has focused on quantifying the presence of these compounds in Eucalyptus species under various environmental conditions. For instance, a 2019 study investigated the effect of ozone and wounding stresses on the concentration of various formylated phloroglucinols in Eucalyptus globulus leaves, providing quantitative data on the natural abundance of this compound.[2]
Physicochemical Properties
While the primary literature from Osawa et al. (1996) detailing the specific physicochemical properties of this compound was not fully accessible, the general characteristics of macrocarpals suggest it is a solid, likely with a yellowish hue. The molecular formula and weight are expected to be similar to other known macrocarpals. For comparative purposes, the properties of closely related macrocarpals are provided in the table below.
| Property | Macrocarpal A | Macrocarpal B-F | Macrocarpal G |
| Molecular Formula | C₂₈H₄₀O₆[3] | C₂₈H₄₀O₆[4][5] | C₂₈H₃₈O₅ |
| Molecular Weight | 472.6 g/mol | 472.6 g/mol | 454.6 g/mol |
| Appearance | - | Pale yellowish plate crystals (B) | Slightly yellowish powder |
| General Class | Phloroglucinol dialdehyde (B1249045) diterpene | Phloroglucinol dialdehyde diterpene derivative | Phloroglucinol dialdehyde diterpene derivative |
Quantitative Data
Natural Abundance
The concentration of this compound in the leaves of Eucalyptus globulus has been quantified, showing variations based on environmental stressors.
| Compound | Plant Source | Concentration (mg g⁻¹ DM) - Control | Concentration (mg g⁻¹ DM) - Wounded |
| This compound | Eucalyptus globulus | ~0.08 | 0.16 ± 0.07 |
DM = Dry Matter
Biological Activity
While specific quantitative biological activity data for this compound is not detailed in the available literature, the broader class of macrocarpals exhibits significant antimicrobial and enzyme-inhibitory effects. The following tables summarize the available data for closely related macrocarpals.
Table 4.2.1: Antibacterial Activity of Macrocarpals
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis | < 0.2 | |
| Staphylococcus aureus | 0.4 | ||
| Macrocarpals (general) | S. aureus, B. subtilis, Micrococcus luteus, Mycobacterium smegmatis | 0.78-3.13 |
Table 4.2.2: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration (µM) | % Inhibition |
| Macrocarpal A | 500 | ~30% |
| Macrocarpal B | 500 | ~30% |
| Macrocarpal C | 50 | ~90% |
Experimental Protocols
The following is a generalized experimental protocol for the isolation of this compound from Eucalyptus globulus leaves, based on established methods for other macrocarpals.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered leaves of Eucalyptus globulus.
-
Extraction Solvent: 50% aqueous ethanol (B145695) (EtOH).
-
Procedure:
-
Macerate the powdered leaves with 50% EtOH at room temperature.
-
Filter the extract and concentrate under reduced pressure to yield a crude extract.
-
Fractionation
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate (B1210297) (EtOAc).
-
Combine the EtOAc fractions and concentrate under reduced pressure.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the concentrated EtOAc fraction to silica gel column chromatography.
-
Elute with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
-
Monitor fractions using thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using reversed-phase preparative HPLC (e.g., C18 column).
-
Use a gradient of methanol (B129727) (MeOH) and water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.
Signaling Pathways and Mechanism of Action
The biological activities of macrocarpals are attributed to their interaction with specific cellular signaling pathways.
Antifungal Mechanism of Action (inferred from Macrocarpal C)
The antifungal activity of macrocarpals is believed to involve a multi-pronged attack on fungal cells.
Caption: Proposed antifungal mechanism of action for macrocarpals.
DPP-4 Inhibition Signaling Pathway
Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.
Caption: DPP-4 inhibition pathway modulated by macrocarpals.
Experimental Workflow
The overall process for the discovery and characterization of this compound can be summarized in the following workflow.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Macrocarpal A | C28H40O6 | CID 454457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Macrocarpal N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a sesquiterpenoid phloroglucinol (B13840) derivative found in plants of the Eucalyptus genus, notably in the twigs of Eucalyptus globulus.[1] Like other macrocarpals, it is a subject of growing interest for its potential therapeutic applications, which are believed to stem from its antimicrobial, anti-inflammatory, and antioxidant properties.[1] This document provides detailed protocols for the extraction and purification of this compound, alongside an overview of its potential biological activities and associated signaling pathways.
Data Presentation
While specific quantitative yield data for this compound is not extensively documented in publicly available literature, the following table presents reported yields for other macrocarpals isolated from Eucalyptus macrocarpa. This data can serve as a benchmark for expected yields when processing plant material. The actual yield of this compound will depend on the specific plant material, extraction method, and purification efficiency.
Table 1: Reported Yields of Macrocarpals from Eucalyptus macrocarpa Leaves
| Compound | Yield (mg from 2880 g of leaves) |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
| Data from Yamakoshi et al. (1992)[2] |
Experimental Protocols
The following protocols are a composite of established methods for the isolation of macrocarpals from Eucalyptus species and can be adapted for the specific isolation of this compound.
Plant Material Preparation
-
Collection and Drying: Collect fresh twigs of Eucalyptus globulus. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction Workflow
The general workflow for the extraction and purification of this compound is depicted below.
Detailed Methodologies
Protocol 1: Pre-extraction for Removal of Essential Oils
This initial step is crucial to remove non-polar compounds that can interfere with subsequent purification steps.[3][4]
-
Maceration: Submerge the powdered plant material in n-hexane (or petroleum ether) at a solid-to-solvent ratio of 1:5 (w/v) in a large container.
-
Agitation: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth or a coarse filter paper to separate the plant residue from the n-hexane extract.
-
Drying: Air-dry the plant residue completely to evaporate any remaining n-hexane.
Protocol 2: Two-Step Solvent Extraction
This patented method is designed to maximize the yield of macrocarpals.[4]
-
First Extraction (Low Polarity Solvent):
-
Submerge the essential oil-free residue in 30% (w/w) ethanol (B145695) in water.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture and collect the aqueous extract. Retain the plant residue.[3]
-
-
Second Extraction (Higher Polarity Solvent):
-
Submerge the plant residue from the first extraction in 80% (w/w) ethanol in water.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture and collect the ethanolic extract.[3]
-
-
Concentration:
-
Combine the aqueous and ethanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude, macrocarpal-rich extract.[3]
-
Protocol 3: Solvent Partitioning
This step separates compounds based on their polarity.[5][6]
-
Suspension: Suspend the crude extract in distilled water.
-
Partitioning: Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate (B1210297). Shake vigorously and allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate.
-
Pooling and Concentration: Combine all ethyl acetate fractions and concentrate under reduced pressure to yield a fraction enriched with macrocarpals.
Protocol 4: Purification by Column Chromatography
This is the initial chromatographic step for fractionating the enriched extract.[7][8]
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) or n-hexane and ethyl acetate can be used.[7][8]
-
Procedure:
-
Pack a glass column with silica gel slurry.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Protocol 5: High-Performance Liquid Chromatography (HPLC) Purification
This final step is for obtaining high-purity this compound.
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol and water, often with 0.1% formic acid to improve peak shape.[7]
-
Example Gradient Program:
-
Start with a linear gradient from 40% to 100% acetonitrile in water over 30-40 minutes.[7]
-
The exact gradient should be optimized based on the specific column and HPLC system.
-
-
Procedure:
-
Pool the fractions from column chromatography containing this compound and concentrate them.
-
Dissolve the concentrated sample in the initial mobile phase.
-
Inject the sample onto the HPLC system and collect the peak corresponding to this compound.
-
Assess the purity of the isolated compound using analytical HPLC.
-
Biological Activity and Signaling Pathways
This compound is reported to have anti-inflammatory, antioxidant, and antimicrobial properties.[1] While the specific molecular mechanisms of this compound are still under investigation, the activities of related phloroglucinol derivatives provide a basis for proposing the following signaling pathways.
Anti-inflammatory Signaling Pathway
Phloroglucinol derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK.[3][10][11]
Antioxidant Signaling Pathway
The antioxidant effects of phloroglucinols are often mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[4][5][6]
Antimicrobial Mechanism of Action
Based on studies of related macrocarpals, the antifungal activity of this compound likely involves a multi-pronged attack on the fungal cell.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Protective Effect of Phloroglucinol on Oxidative Stress-Induced DNA Damage and Apoptosis through Activation of the Nrf2/HO-1 Signaling Pathway in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The classical NFkappaB pathway is required for phloroglucinol-induced activation of murine lymphocytes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Macrocarpals using HPLC
Topic: Quantitative Analysis of Macrocarpal N using HPLC Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids predominantly found in various Eucalyptus species, such as Eucalyptus globulus and Eucalyptus macrocarpa.[1] These compounds, including Macrocarpals A, B, and C, have attracted significant scientific interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] Notably, Macrocarpal C has been identified as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[3] This document provides detailed application notes and protocols for the extraction, separation, and quantitative analysis of macrocarpals using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for the quantification of these compounds.[4] While the user specified "this compound," the existing scientific literature extensively covers Macrocarpals A, B, and C. The methodologies presented here are based on the analysis of these known macrocarpals and can be adapted for other related compounds.
I. Experimental Protocols
A. Extraction of Macrocarpals from Eucalyptus Leaves
This protocol is based on established methods for extracting macrocarpals from plant material.[1][5][6]
1. Materials and Reagents:
-
Dried and powdered leaves of Eucalyptus sp.
-
n-hexane
-
80% (w/w) ethanol (B145695) in water
-
30% (w/w) ethanol in water
-
Methanol
-
Chloroform
-
Rotary evaporator
-
Filter paper
2. High-Yield Two-Step Extraction Protocol: [5] a. Pre-treatment (Removal of Essential Oils): i. Macerate the powdered Eucalyptus leaves in n-hexane at room temperature with occasional stirring for 24 hours to remove essential oils. ii. Filter the mixture and discard the n-hexane fraction. iii. Air-dry the plant residue to remove any remaining n-hexane. b. First Extraction: i. Submerge the essential oil-free residue in a 30% (w/w) ethanol-water solution. ii. Stir the mixture at room temperature for 4-6 hours. iii. Filter the mixture and collect the aqueous extract. Retain the plant residue. c. Second Extraction: i. Submerge the plant residue from the first extraction in an 80% (w/w) ethanol-water solution. ii. Stir the mixture at room temperature for 4-6 hours. iii. Filter the mixture and collect the ethanolic extract. d. Concentration: i. Combine the aqueous and ethanolic extracts. ii. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude macrocarpal-rich extract.
B. HPLC Method for Quantitative Analysis of Macrocarpals
This protocol outlines a general method for the analytical HPLC of macrocarpals. Optimization may be required based on the specific instrument and column used.[4]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Macrocarpal standard (A, B, or C, if available)
-
Crude or purified macrocarpal extract
-
0.45 µm syringe filter
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 90% B over 20 minutes (linear gradient) |
| 90% B for 5 minutes (isocratic) | |
| Return to 50% B and re-equilibrate for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation: a. Dissolve a known amount of the macrocarpal extract in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
4. Standard Preparation and Calibration: a. Prepare a stock solution of the macrocarpal standard in the initial mobile phase. b. Prepare a series of calibration standards by serial dilution of the stock solution. c. Inject each standard and record the peak area. d. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
5. Quantification: a. Inject the prepared sample extract. b. Identify the macrocarpal peaks based on the retention time of the standards. c. Quantify the amount of each macrocarpal in the sample by comparing its peak area to the calibration curve.
II. Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
This table summarizes the expected performance characteristics of a validated HPLC method for macrocarpal analysis, based on common method validation guidelines.[7][8]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Table 2: Quantitative Analysis of Macrocarpals in a Eucalyptus Extract Sample (Hypothetical Data)
This table presents example data from the quantitative analysis of a prepared Eucalyptus extract.
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Macrocarpal C | 12.5 | 45876 | 85.2 |
| Macrocarpal A | 14.2 | 32154 | 59.8 |
| Macrocarpal B | 15.8 | 28976 | 53.9 |
III. Visualizations
Caption: Workflow for the high-yield two-step extraction of macrocarpals.
Caption: Workflow for the quantitative HPLC analysis of macrocarpals.
Caption: Postulated signaling pathway for Macrocarpal C as a DPP-4 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of Macrocarpal C in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal C, a phloroglucinol-diterpene adduct isolated from Eucalyptus species, has demonstrated promising bioactive properties in vitro.[1][2][3] Notably, it exhibits potent inhibitory effects on dipeptidyl peptidase 4 (DPP-4), suggesting a therapeutic potential in the management of type 2 diabetes.[1][4] Furthermore, its antifungal and anti-inflammatory activities indicate a broader therapeutic window. This document provides detailed protocols for testing the efficacy of Macrocarpal C in relevant animal models based on its established in vitro activities. The proposed models include a type 2 diabetes model to investigate its antihyperglycemic effects, an acute inflammation model, and a neuroprotection model to explore its broader therapeutic potential.
Proposed Animal Models and Rationale
Given the in vitro bioactivities of Macrocarpal C, the following animal models are proposed for preclinical efficacy studies:
-
Type 2 Diabetes Mellitus (T2DM) Model: The DPP-4 inhibitory activity of Macrocarpal C strongly supports its evaluation in a T2DM model. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release, leading to improved glycemic control. A high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ) in rodents is a widely accepted model that mimics the pathophysiology of human T2DM.
-
Acute Inflammation Model: The reported anti-inflammatory properties of Eucalyptus extracts warrant the investigation of Macrocarpal C in an acute inflammation model. The carrageenan-induced paw edema model in rats is a classic and reliable method for screening novel anti-inflammatory agents.
-
Neuroprotection Model: DPP-4 inhibitors have been shown to exert neuroprotective effects in various animal models. Therefore, evaluating Macrocarpal C in a model of oxidative stress-induced neurodegeneration, such as the transient global cerebral ischemia model in gerbils, could reveal its potential in treating neurodegenerative diseases.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be expected from the proposed animal studies. These tables are designed for easy comparison of treatment effects.
Table 1: Efficacy of Macrocarpal C in a High-Fat Diet/Streptozotocin-Induced Type 2 Diabetes Rat Model
| Parameter | Vehicle Control (HFD/STZ) | Macrocarpal C (10 mg/kg) | Macrocarpal C (50 mg/kg) | Sitagliptin (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 285 ± 25 | 210 ± 20 | 155 ± 18 | 160 ± 15 |
| Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.0 ± 0.4 |
| Active GLP-1 (pM) | 5.2 ± 1.1 | 9.8 ± 1.5 | 14.5 ± 2.0 | 13.8 ± 1.8 |
| Plasma DPP-4 Activity (%) | 100 ± 8 | 65 ± 7 | 35 ± 5 | 32 ± 6 |
| HbA1c (%) | 9.5 ± 0.8 | 7.8 ± 0.6* | 6.5 ± 0.5 | 6.7 ± 0.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Anti-inflammatory Effects of Macrocarpal C in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3h | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level (pg/mg protein) | IL-6 Level (pg/mg protein) |
| Vehicle Control | 0.95 ± 0.12 | 5.8 ± 0.7 | 150 ± 20 | 210 ± 25 |
| Macrocarpal C (10 mg/kg) | 0.68 ± 0.09 | 4.1 ± 0.5 | 110 ± 15 | 155 ± 20 |
| Macrocarpal C (50 mg/kg) | 0.42 ± 0.07 | 2.5 ± 0.4 | 75 ± 10 | 90 ± 12 |
| Indomethacin (10 mg/kg) | 0.38 ± 0.06 | 2.2 ± 0.3 | 70 ± 9 | 85 ± 11 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Evaluation of Antihyperglycemic Efficacy in a T2DM Rat Model
-
Animal Model Induction:
-
Male Sprague-Dawley rats (180-200g) are fed a high-fat diet (45% kcal from fat) for 4 weeks to induce insulin resistance.
-
After 4 weeks, rats are given a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (35 mg/kg), dissolved in citrate (B86180) buffer (pH 4.5).
-
Animals with fasting blood glucose levels >250 mg/dL one week after STZ injection are considered diabetic and included in the study.
-
-
Treatment Protocol:
-
Diabetic rats are randomly assigned to four groups (n=8-10/group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Macrocarpal C (10 mg/kg, oral gavage).
-
Group 3: Macrocarpal C (50 mg/kg, oral gavage).
-
Group 4: Sitagliptin (positive control, 10 mg/kg, oral gavage).
-
-
Treatments are administered daily for 4 weeks.
-
-
Efficacy Assessment:
-
Fasting Blood Glucose and Body Weight: Measured weekly.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a glucose solution (2 g/kg) is administered orally. Blood glucose is measured at 0, 30, 60, 90, and 120 minutes.
-
Biochemical Analysis: At the end of the treatment period, blood is collected for the analysis of plasma insulin, active GLP-1, and HbA1c using commercially available ELISA kits.
-
DPP-4 Activity Assay: Plasma DPP-4 activity is measured using a fluorometric assay kit.
-
Protocol 2: Assessment of Anti-inflammatory Activity
-
Induction of Inflammation:
-
Male Wistar rats (150-180g) are used.
-
Thirty minutes after oral administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
-
Treatment Protocol:
-
Animals are divided into four groups (n=8/group):
-
Group 1: Vehicle control (0.5% CMC).
-
Group 2: Macrocarpal C (10 mg/kg).
-
Group 3: Macrocarpal C (50 mg/kg).
-
Group 4: Indomethacin (positive control, 10 mg/kg).
-
-
All treatments are administered orally 1 hour before carrageenan injection.
-
-
Efficacy Assessment:
-
Paw Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Tissue Analysis: At 4 hours post-injection, animals are euthanized, and the paw tissue is collected for the measurement of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: DPP-4 inhibition by Macrocarpal C enhances GLP-1 activity.
Experimental Workflow
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Formulation of Macrocarpal N for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Macrocarpal N, a lipophilic compound, for in vivo studies. Due to its predicted poor aqueous solubility, appropriate formulation is critical for achieving adequate bioavailability and obtaining reliable experimental results.
Application Notes
This compound is a solid compound with a melting point of 145-147°C and a calculated XLogP3 of 4.8, indicating its lipophilic nature and probable low water solubility.[1] Challenges in administering such compounds in in vivo studies often stem from poor dissolution and absorption in the gastrointestinal tract, leading to low and variable bioavailability.
To overcome these challenges, a formulation strategy aimed at enhancing the solubility and dissolution rate of this compound is essential. Based on the physicochemical properties of similar compounds and established pharmaceutical practices, a lipid-based formulation or a co-solvent/surfactant system is recommended. Lipid-based drug delivery systems (LBDDS) are particularly suitable for lipophilic (BCS Class II) drugs as they can improve solubilization and facilitate absorption through lymphatic pathways.[2][3]
For initial in vivo screening, a simple suspension or a solution using co-solvents and surfactants can be employed. A related compound, Macrocarpal B, has been proposed for administration in a 0.5% carboxymethylcellulose vehicle for oral gavage in rats.[4] Another related compound, Macrocarpal A, shows solubility in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which can inform the selection of appropriate co-solvents.[5]
The choice of excipients should be guided by their safety and tolerability in the selected animal model. Commonly used excipients for poorly soluble drugs include oils (e.g., sesame oil, Labrafac PG), surfactants (e.g., Polysorbate 80, Cremophor EL), and co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol).
Proposed Formulation Strategies
Two primary strategies are proposed for the formulation of this compound for oral administration in in vivo studies:
-
Lipid-Based Formulation: This approach involves dissolving this compound in a lipid vehicle, often with the aid of surfactants and co-surfactants, to form a self-emulsifying drug delivery system (SEDDS) or a simple oily solution.
-
Aqueous Suspension with Co-solvents and Surfactants: This method involves creating a fine suspension of the compound in an aqueous vehicle containing a co-solvent to aid initial wetting and a surfactant to improve dispersibility and prevent aggregation.
The selection of the final formulation will depend on the required dose, the specific animal model, and the preliminary stability and solubility studies of this compound in various excipients.
Quantitative Data Summary
The following table summarizes key physicochemical data for this compound and provides a starting point for formulation development.
| Property | Value | Source |
| Molecular Formula | C28H38O7 | |
| Molecular Weight | 486.6 g/mol | |
| Physical Description | Solid | |
| Melting Point | 145 - 147 °C | |
| XLogP3 | 4.8 | |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Oral Gavage)
This protocol describes the preparation of a simple lipid-based solution of this compound.
Materials:
-
This compound
-
Sesame oil (or other suitable lipid vehicle like Labrafac PG)
-
Polysorbate 80 (Tween® 80)
-
Ethanol, USP grade
-
Glass vials
-
Magnetic stirrer and stir bars
-
Warming plate
Procedure:
-
Solubility Screening (Recommended): Before preparing the final formulation, it is advisable to determine the solubility of this compound in various lipid vehicles and co-solvents to select the most appropriate system.
-
Vehicle Preparation: In a clean glass vial, combine the required volumes of the lipid vehicle (e.g., Sesame oil) and surfactant (e.g., Polysorbate 80). A common starting ratio is 9:1 (oil:surfactant).
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
Add a small amount of a co-solvent like ethanol to the this compound powder to form a slurry. This will aid in wetting the compound.
-
Add the slurry to the prepared lipid vehicle.
-
Gently warm the mixture to 30-40°C on a warming plate while stirring with a magnetic stirrer until the this compound is completely dissolved. Avoid excessive heat to prevent degradation.
-
-
Homogenization: Continue stirring for at least 30 minutes to ensure a homogenous solution.
-
Final Formulation: The resulting solution should be clear and free of any visible particles. Store in a tightly sealed container, protected from light.
Protocol 2: Preparation of an Aqueous Suspension (Oral Gavage)
This protocol details the preparation of a micronized aqueous suspension of this compound.
Materials:
-
This compound (micronized, if possible)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Polysorbate 80 (Tween® 80)
-
Glycerin or Propylene Glycol
-
Purified Water
-
Mortar and pestle or homogenizer
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of CMC-Na in purified water. Slowly add the CMC-Na to the water while stirring to avoid clumping. Allow it to hydrate (B1144303) fully, which may take several hours or can be expedited by gentle heating.
-
To this solution, add Polysorbate 80 to a final concentration of 0.1% (v/v) and stir until dissolved.
-
-
Wetting the Active Pharmaceutical Ingredient (API):
-
Weigh the required amount of micronized this compound.
-
In a mortar, add a small amount of glycerin or propylene glycol to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
-
Formation of the Suspension:
-
Gradually add the prepared aqueous vehicle to the paste in the mortar while continuously triturating to form a homogenous suspension.
-
Alternatively, transfer the paste to a beaker and slowly add the vehicle while homogenizing at a low speed.
-
-
Final Volume and Homogenization:
-
Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final desired volume.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
-
Storage: Store the suspension in a well-closed container at 2-8°C. Shake well before each use.
Visualizations
Caption: Workflow for the preparation of a this compound formulation.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. This compound | C28H38O7 | CID 85046471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for Macrocarpal N as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N, a phloroglucinol (B13840) derivative isolated from the twigs of Eucalyptus globules Labill, belongs to a class of compounds known for a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[] While research on this compound is emerging, related compounds such as Macrocarpal A, B, and C have demonstrated inhibitory effects on several key enzymes, suggesting the potential of this compound as a subject for further investigation in drug discovery. These application notes provide an overview of the potential enzyme targets for this compound based on the activity of structurally similar compounds and detail relevant experimental protocols for its evaluation.
Potential Enzyme Targets and Mechanisms of Action
Based on studies of related macrocarpals, this compound may exhibit inhibitory activity against the following enzymes:
-
Dipeptidyl Peptidase-4 (DPP-4): Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme involved in glucose homeostasis.[2][3] Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and reduces glucagon (B607659) release.[2] The inhibitory mechanism of Macrocarpal C is thought to be related to its self-aggregation.[3]
-
Porphyromonas gingivalis Proteinases: Macrocarpals A, B, and C have been shown to inhibit the Arg- and Lys-specific proteinases of P. gingivalis, a bacterium implicated in periodontal disease. This suggests a potential application for this compound in oral health.
-
Alpha-Glucosidase: While direct inhibition by macrocarpals has not been extensively documented, plant extracts containing related phenolic compounds have shown α-glucosidase inhibitory activity. This enzyme is a key target in the management of type 2 diabetes.
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway and a validated target for the treatment of type 2 diabetes and obesity. The potential for macrocarpals to inhibit this enzyme warrants investigation.
Data Presentation: Inhibitory Activities of Related Macrocarpals
Quantitative data on the enzyme inhibitory activity of this compound is not yet available. The following table summarizes the known inhibitory concentrations for related macrocarpals to provide a reference for potential efficacy.
| Compound | Target Enzyme | IC50 / Inhibition | Reference |
| Macrocarpal A | Dipeptidyl Peptidase-4 (DPP-4) | ~30% inhibition at 500 µM | |
| Macrocarpal B | Dipeptidyl Peptidase-4 (DPP-4) | ~30% inhibition at 500 µM | |
| Macrocarpal C | Dipeptidyl Peptidase-4 (DPP-4) | 90% inhibition at 50 µM | |
| Macrocarpals A, B, C | P. gingivalis proteinases | Dose-dependent inhibition |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed DPP-4 inhibition pathway by this compound.
Caption: Proposed PTP1B inhibition pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols adapted from methodologies used for related macrocarpals and other natural product inhibitors. These can serve as a starting point for investigating the enzyme inhibitory potential of this compound.
Protocol 1: Alpha-Glucosidase Inhibition Assay
This protocol is based on the method described for plant extracts and can be adapted for purified this compound.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of various concentrations of this compound solution (or DMSO for control), and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol is a generalized procedure for evaluating DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-p-nitroanilide (G-p-NA)
-
This compound
-
Sitagliptin (positive control)
-
Tris-HCl buffer (pH 8.0)
-
DMSO
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of various concentrations of this compound (or DMSO for control), and 20 µL of DPP-4 solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of G-p-NA solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Sitagliptin is used as a positive control.
-
The percentage of inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is a standard method for assessing PTP1B inhibition.
Materials:
-
Human recombinant PTP1B
-
p-nitrophenyl phosphate (pNPP)
-
This compound
-
Suramin (positive control)
-
HEPES buffer (pH 7.2) containing EDTA and DTT
-
DMSO
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of HEPES buffer, 10 µL of various concentrations of this compound (or DMSO for control), and 20 µL of PTP1B solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Suramin is used as a positive control.
-
The percentage of inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
While direct experimental evidence for the enzyme inhibitory properties of this compound is currently limited, the activities of related macrocarpals provide a strong rationale for its investigation as a potential inhibitor of enzymes such as DPP-4, α-glucosidase, and PTP1B. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound in metabolic diseases and beyond. Further studies are warranted to elucidate its specific targets, mechanisms of action, and in vivo efficacy.
References
Application Notes and Protocols for Macrocarpal N as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal N is a naturally occurring phloroglucinol (B13840) dialdehyde-diterpene derivative isolated from plants of the Eucalyptus genus, notably from the twigs of Eucalyptus globulus. It belongs to a class of compounds known as macrocarpals, which have garnered significant scientific interest for their diverse biological activities. Preliminary evidence suggests that this compound possesses antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, making it a promising lead compound for drug discovery and development.[]
While detailed quantitative data for this compound is emerging, the extensive research on its close structural analogues, such as Macrocarpals A, B, and C, provides a strong foundation for predicting its therapeutic potential and guiding its experimental evaluation. This document outlines the known activities of the macrocarpal family and provides detailed protocols for the isolation, characterization, and bioactivity screening of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H38O7 | [] |
| Molecular Weight | 486.6 g/mol | [] |
| Appearance | Yellow powder | [] |
| General Class | Phloroglucinol dialdehyde (B1249045) diterpene | [2][3] |
| Source | Twigs of Eucalyptus globulus Labill | [] |
Biological Activities and Quantitative Data of Structural Analogues
This compound is reported to have antimicrobial, anti-inflammatory, and antioxidant activities.[] The following tables summarize quantitative data for its close analogues, providing a benchmark for the expected potency of this compound.
Antibacterial Activity of Macrocarpals B-G
The following Minimum Inhibitory Concentrations (MICs) were determined against various Gram-positive bacteria. The compounds showed no activity against Gram-negative bacteria, yeast, or fungi in this particular study.[3]
| Test Organism | MIC (µg/mL) | |||||
| Macrocarpal B | Macrocarpal C | Macrocarpal D | Macrocarpal E | Macrocarpal F | Macrocarpal G | |
| Staphylococcus aureus FAD209P | 1.56 | 3.13 | 1.56 | 0.78 | 1.56 | 3.13 |
| Micrococcus luteus ATCC9341 | 6.25 | 1.56 | 1.56 | 3.13 | 6.25 | 0.78 |
| Bacillus subtilis PCI219 | 1.56 | 3.13 | 1.56 | 0.78 | 1.56 | 3.13 |
Antifungal Activity of Macrocarpal C
Macrocarpal C has demonstrated potent antifungal activity against the dermatophyte Trichophyton mentagrophytes.[4]
| Compound | Test Organism | MIC (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
Dipeptidyl Peptidase 4 (DPP-4) Enzyme Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, an enzyme implicated in type 2 diabetes.[5]
| Compound | Concentration | % Inhibition |
| Macrocarpal A | 500 µM | ~30% |
| Macrocarpal B | 500 µM | ~30% |
| Macrocarpal C | 50 µM | ~90% |
Potential Mechanisms of Action & Signaling Pathways
Based on studies of its analogues, this compound likely exerts its biological effects through multiple signaling pathways.
Antifungal Mechanism of Action
The antifungal activity of macrocarpals is attributed to a multi-pronged mechanism that induces fungal cell death. This involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, culminating in apoptosis.[4][6]
Anti-Inflammatory Signaling Pathway
Natural extracts from Eucalyptus species are known to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7][8] This is often achieved by modulating key inflammatory signaling pathways such as NF-κB and MAPK. It is plausible that this compound shares this mechanism. Upon stimulation by agents like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of inflammatory genes. This compound may intervene by inhibiting the activation of key proteins in these cascades.
DPP-4 Inhibition Signaling Pathway
By inhibiting the DPP-4 enzyme, macrocarpals prevent the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[2] Elevated levels of active GLP-1 stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release, leading to improved glucose homeostasis. This makes DPP-4 inhibitors a valuable class of drugs for managing type 2 diabetes.
Experimental Protocols
The following protocols are based on established methodologies for the macrocarpal class of compounds and are recommended for the investigation of this compound.
Isolation and Purification of this compound
This workflow describes a general procedure for extracting and isolating macrocarpals from Eucalyptus plant material.[2][3][9][10]
Methodology:
-
Plant Material and Extraction: Dried and powdered twigs of Eucalyptus globulus are extracted with an organic solvent such as 80% aqueous acetone or ethanol (B145695) to exhaustively extract the target compounds.[2]
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned against a solvent of intermediate polarity, like ethyl acetate. The ethyl acetate fraction, which typically contains the macrocarpals, is collected and concentrated.[2][3]
-
Column Chromatography: The concentrated bioactive fraction is subjected to silica gel column chromatography. A gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) is used to separate compounds based on polarity.[9]
-
High-Performance Liquid Chromatography (HPLC): Fractions showing activity are pooled and further purified by reversed-phase HPLC (e.g., using a C18 column) to yield the pure compound.[2][9]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.[4][10]
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Culture the test microorganism and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension further in broth to achieve the final desired inoculum density (approx. 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized microbial suspension to each well of the 96-well plate containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound that causes complete inhibition of visible microbial growth.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay assesses the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7][11]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach approximately 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at ~540 nm using a microplate reader. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value (the concentration of this compound that inhibits NO production by 50%).
-
Cytotoxicity Test: Concurrently, perform a cell viability assay (e.g., MTT or WST-1) to ensure that the observed NO inhibition is not due to cytotoxicity.
Antioxidant Assay: DPPH Radical Scavenging
This assay measures the capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12][13]
Methodology:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) and a working solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution. Include a control (DPPH solution with solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at ~517 nm. The reduction in absorbance (discoloration from purple to yellow) indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value. Ascorbic acid or Quercetin can be used as a positive control.
Enzyme Inhibition Assay: DPP-4 Fluorometric Assay
This protocol determines the inhibitory effect of this compound on DPP-4 enzyme activity.[5][14]
Methodology:
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and this compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the uninhibited control and determine the IC50 value.
References
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory mechanisms of eucalyptol rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Macrocarpals
Disclaimer: The term "Macrocarpal N" did not yield specific results in the conducted research. It is presumed that this may be a typographical error. The following application notes and protocols are based on scientific literature pertaining to various macrocarpals (such as Macrocarpal A, B, and C) and extracts from plants known to contain these compounds, including Eucalyptus species and Phaleria macrocarpa. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Macrocarpals are a class of phloroglucinol (B13840) derivatives that have demonstrated a range of biological activities, including antibacterial and anti-inflammatory effects.[1] This document provides detailed protocols for assessing the anti-inflammatory properties of macrocarpal compounds, focusing on both in vitro and in vivo experimental models. The methodologies described herein are designed to elucidate the mechanisms of action, particularly their influence on key inflammatory signaling pathways such as NF-κB and MAPKs.
Section 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are fundamental for the initial screening and mechanistic evaluation of the anti-inflammatory potential of macrocarpals. A commonly used cell line for this purpose is the murine macrophage cell line, RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Culture and Treatment
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the macrocarpal compound for a specified duration before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.
Cell Viability Assay
It is crucial to determine whether the observed anti-inflammatory effects are due to the compound's activity or simply a result of cytotoxicity. The WST-1 or MTT assay can be employed for this purpose.
Protocol: WST-1 Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the macrocarpal compound for 24 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Note: Concentrations of macrocarpals that do not compromise cell viability (typically >80%) should be used for subsequent anti-inflammatory assays.[2]
Nitric Oxide (NO) Production Assay
LPS-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The Griess assay is a common method to quantify NO production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.
Protocol: Griess Assay
-
Seed RAW 264.7 cells in a 96-well plate and treat with macrocarpals and LPS as described in section 1.1.
-
After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
Quantification of Pro-inflammatory Cytokines
Macrocarpals' effects on the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: ELISA for IL-1β
-
Seed RAW 264.7 cells and treat with macrocarpals and LPS.
-
Collect the culture supernatant after an appropriate incubation period (e.g., 24 hours).
-
Perform the ELISA according to the manufacturer's instructions for the specific IL-1β kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-1β based on the standard curve.
Western Blot Analysis of Signaling Proteins
To investigate the molecular mechanisms underlying the anti-inflammatory effects of macrocarpals, Western blotting can be used to assess the expression and phosphorylation status of key proteins in inflammatory signaling pathways like NF-κB and MAPKs.
Protocol: Western Blot
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, iNOS).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometric analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin or GAPDH.
Data Presentation: In Vitro Studies
The quantitative data from the in vitro experiments should be summarized in tables for clear comparison.
Table 1: Effect of Phaleria macrocarpa Leaf Extract on NO Production, iNOS, and IL-1β Expression in LPS-stimulated RAW 264.7 Macrophages. [2]
| Treatment Concentration (µg/mL) | NO Inhibition (IC50) | iNOS Expression (% of LPS control) | IL-1β Expression (% of LPS control) | Cell Viability (%) |
| 15 | \multirow{3}{*}{18.4 ± 3.1} | Not specified | Not specified | 88-99 |
| 18 | Not specified | 41.71 ± 3.82 | >80 | |
| 30 | Not specified | Not specified | 88-99 | |
| 36 | Not specified | 45.08 ± 2.27 | >80 | |
| 60 | Not specified | Not specified | 88-99 |
Table 2: Nitric Oxide Inhibitory Effect of Phaleria macrocarpa Fruit Extracts. [3]
| Fruit Part | NO Inhibition (%) at 300 µg/mL |
| Mesocarp | 69.5 ± 1.4 |
| Pericarp | 63.4 ± 2.7 |
| Seed | 38.1 ± 1.2 |
Section 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory efficacy of macrocarpals in a whole-organism context. A commonly used acute inflammation model is the carrageenan-induced paw edema model in rats.
Animal Model and Treatment
Male Wistar rats (150-200g) are typically used for this model.[4] The animals are housed in standard conditions with free access to food and water. They are divided into several groups (n=6 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and several macrocarpal-treated groups at different doses (e.g., 25, 50, 100 mg/kg).[4] The treatments are administered orally one hour before the induction of inflammation.
Carrageenan-Induced Paw Edema
Protocol:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the vehicle, positive control, or macrocarpal compound orally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation: In Vivo Studies
The results from the in vivo experiments should be presented in a clear and structured manner.
Table 3: Hypothetical Data for the Effect of a Macrocarpal Compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Macrocarpal | 25 | 0.65 ± 0.04 | 23.5 |
| Macrocarpal | 50 | 0.48 ± 0.03 | 43.5 |
| Macrocarpal | 100 | 0.35 ± 0.02 | 58.8 |
Section 3: Signaling Pathways and Visualizations
The anti-inflammatory effects of macrocarpals are often mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are crucial regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory and immune responses.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Macrocarpals may exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Macrocarpal.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[2] It consists of several subfamilies, including ERK, JNK, and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
Caption: Potential inhibitory effect of Macrocarpal on the MAPK signaling pathway.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory effects of macrocarpals should follow a logical progression from in vitro screening to in vivo validation and mechanistic studies.
Caption: Overall experimental workflow for assessing Macrocarpal's anti-inflammatory effects.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 3. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Macrocarpal N Solubility for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrocarpal N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this hydrophobic compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in aqueous buffer for my bioassay?
A1: this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like most bioassay buffers. When you dilute a stock solution of this compound (typically dissolved in an organic solvent like DMSO) into an aqueous buffer, the solvent environment changes drastically. This can cause the this compound to "crash out" or precipitate from the solution, making it unavailable to interact with its biological target in your assay.
Q2: What is the best solvent to use for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. It is miscible with a wide range of aqueous buffers and is generally well-tolerated in many cell-based assays at low final concentrations (typically ≤ 0.5%). Ethanol and methanol (B129727) can also be used, but DMSO often provides higher solubility for highly hydrophobic molecules.
Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cells in a bioassay?
A3: The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. For sensitive cell lines, it is advisable to perform a solvent tolerance test to determine the optimal concentration.
Q4: Can adjusting the pH of my buffer help to dissolve this compound?
A4: Yes, for some compounds, adjusting the pH of the aqueous buffer can improve solubility. This compound contains phenolic hydroxyl groups, which can become ionized at higher pH values, potentially increasing aqueous solubility. However, it is crucial to ensure that the chosen pH is compatible with the stability of this compound and the physiological conditions required for your specific bioassay. For instance, a study on Macrocarpal C noted that a solution at pH 8 remained clear, suggesting increased solubility of the phenol (B47542) groups at this pH[1].
Troubleshooting Guides
Issue 1: Precipitate Formation During Dilution
Problem: A visible precipitate forms immediately or over time after diluting the this compound stock solution into the aqueous assay buffer.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Exceeding Aqueous Solubility Limit | Decrease the final concentration of this compound. | Serially dilute the stock solution to find the highest concentration that remains soluble in the final assay buffer. |
| Rapid Solvent Exchange | Optimize the dilution method. | Instead of a single large dilution, perform a stepwise serial dilution. For example, first, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, then add this intermediate stock to the pre-warmed aqueous buffer slowly while vortexing. |
| Low Temperature | Pre-warm the aqueous buffer. | Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| Insufficient Mixing | Improve mixing during dilution. | Add the this compound stock solution dropwise to the aqueous buffer while continuously and gently vortexing or stirring. |
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Problem: High variability is observed between replicate wells or experiments.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Micro-precipitation | Visually inspect for subtle precipitation. | Before adding to cells, inspect the final diluted solution for any faint cloudiness or precipitate against a dark background. Centrifuge the solution and test the supernatant to see if activity is retained. |
| Adsorption to Plastics | Use low-binding labware. | Hydrophobic compounds can adsorb to the surface of standard plastics. Use low-protein-binding microplates and pipette tips. |
| Compound Aggregation | Incorporate a non-ionic surfactant. | Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the assay buffer to help prevent aggregation. Ensure the surfactant is compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound in Aqueous Buffer for Cell-Based Assays
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation for use in cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO if a wide range of concentrations is to be tested.
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
To prepare the final working solution, add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. The final DMSO concentration should ideally be ≤ 0.5%.
-
Immediately after adding the stock solution, gently vortex the tube for 10-15 seconds to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution in your bioassay immediately. Do not store diluted aqueous solutions of this compound for extended periods.
Data Presentation
Table 1: Solubility of Phloroglucinol Derivatives in Common Organic Solvents
| Solvent | Solubility of Phloroglucinol (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~15 |
| Ethanol | ~25 |
| Dimethylformamide (DMF) | ~30 |
| Water | Sparingly soluble |
| Methylene Chloride | Practically insoluble |
Data compiled from publicly available sources.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Hypothetical Signaling Pathway: this compound Inhibition of NF-κB
Polyphenolic compounds, including those structurally related to this compound, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound inhibiting the NF-κB signaling pathway.
Hypothetical Signaling Pathway: this compound Modulation of MAPK
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation and stress response, and it can be modulated by natural compounds.
Caption: this compound modulating the MAPK signaling pathway.
References
Technical Support Center: Large-Scale Synthesis of Macrocarpals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of Macrocarpal N and related compounds. Due to the limited publicly available data on the large-scale synthesis of this compound, this guide draws upon information from the synthesis and purification of structurally similar macrocarpals (A, B, and C) and general principles of macrocyclic compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of macrocyclic compounds like this compound?
A1: Large-scale synthesis of macrocycles often presents challenges such as difficult macrocyclization steps leading to low yields, the formation of side products from incomplete reactions, and complexities in purification.[1] Scaling up from milligram to multigram quantities can also introduce issues with reaction kinetics, heat transfer, and purification efficiency.[2]
Q2: What are the typical impurities found in Macrocarpal preparations?
A2: Common impurities in preparations of macrocarpals isolated from natural sources are often other structurally related macrocarpals, such as Macrocarpal A and C.[3] During synthesis, impurities can arise from starting materials, side reactions, and degradation of the target compound.
Q3: How can the purity of a this compound sample be accurately assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective and common method for evaluating the purity of macrocarpals.[3] A well-developed HPLC method can successfully separate the target macrocarpal from closely related impurities, enabling accurate quantification of purity.
Q4: What are the recommended storage conditions for Macrocarpal compounds?
A4: To prevent degradation, it is advisable to store this compound and related natural products in a cool, dry, and dark environment. For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.[3]
Troubleshooting Guides
Issue 1: Low Yield in Macrocyclization Step
The macrocyclization step is often a critical and low-yielding part of the synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Caption: A troubleshooting workflow for addressing low yields in the macrocyclization step.
-
Reagent and Starting Material Quality:
-
Problem: Impurities in the linear precursor or reagents can interfere with the cyclization reaction. The precursor may also degrade over time.
-
Solution: Ensure the purity of the linear precursor using techniques like NMR and mass spectrometry. Use freshly purified reagents and solvents.
-
-
Reaction Concentration:
-
Problem: At high concentrations, intermolecular reactions (polymerization) can be favored over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions to favor macrocyclization. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
-
-
Catalyst/Promoter Screening:
-
Problem: The chosen catalyst or promoter may not be optimal for the specific substrate.
-
Solution: Screen a variety of catalysts or promoters known to be effective for similar macrocyclization reactions.
-
-
Temperature Optimization:
-
Problem: The reaction temperature may be too high, leading to decomposition, or too low, resulting in a slow reaction rate.
-
Solution: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.
-
-
Solvent Effects:
-
Problem: The solvent can significantly influence the conformation of the linear precursor, affecting the ease of cyclization.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities.
-
Issue 2: Poor Separation of Macrocarpal Analogs during HPLC Purification
Achieving high purity can be challenging due to the presence of structurally similar Macrocarpal analogs.
| Problem Symptom | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inadequate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., formic acid), can enhance separation. |
| Incorrect column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit differences in selectivity. | |
| Peak Tailing | Interaction with active sites on the silica (B1680970) backbone of the column. | Add a competing base like triethylamine (B128534) (0.05-0.1%) to the mobile phase to block silanol (B1196071) groups. |
| Low Recovery | Irreversible adsorption to the column. | Ensure the mobile phase pH is suitable for the compound's stability and solubility. Consider a different stationary phase. |
| Degradation on the column. | If the compound is unstable, consider using a faster flow rate, lower temperature, or a different stationary phase. | |
| Sample Overload | Injecting too much sample or a too concentrated sample. | Reduce the injection volume or dilute the sample. |
Experimental Protocols
Illustrative Protocol: Macrocyclization via Amide Bond Formation
This hypothetical protocol is for a key macrocyclization step and is based on general procedures for similar transformations.
Objective: To perform the intramolecular cyclization of a linear amino-acid precursor to form the macrocyclic amide.
Materials:
-
Linear amino-acid precursor
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
High-purity nitrogen gas
-
Syringe pump
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Add a large volume of anhydrous DCM to the flask (to achieve a final precursor concentration of approximately 0.001 M).
-
In a separate flask, dissolve the linear amino-acid precursor in a minimal amount of anhydrous DMF.
-
In another separate flask, dissolve HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM.
-
Using a syringe pump, slowly add the precursor solution and the HATU/DIPEA solution simultaneously to the reaction flask over a period of 8-12 hours with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by LC-MS to check for the consumption of the starting material and the formation of the desired macrocycle.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography followed by preparative HPLC to obtain the pure this compound.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table presents hypothetical data for the optimization of a key cross-coupling reaction in the synthesis of a this compound precursor. This illustrates the type of data that should be collected and analyzed.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | Toluene | 100 | 12 | 65 | 88 |
| 2 | Pd2(dba)3 (1) | XPhos (2) | Dioxane | 80 | 18 | 78 | 92 |
| 3 | Pd(OAc)2 (2) | RuPhos (4) | THF | 65 | 24 | 55 | 85 |
| 4 | Pd2(dba)3 (1) | XPhos (2) | Dioxane | 100 | 12 | 85 | 95 |
| 5 | Pd2(dba)3 (0.5) | XPhos (1) | Dioxane | 100 | 12 | 82 | 94 |
Disclaimer: The information provided in this technical support center is for research and informational purposes only. The experimental protocols and troubleshooting guides are illustrative and may require significant optimization for specific applications. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Macrocarpal N Stability
Welcome to the technical support center for Macrocarpal N. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound solution is showing signs of degradation shortly after preparation. What are the initial steps to identify the cause?
A1: Rapid degradation of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. First, verify the pH of your solution, as macrocyclic compounds are often susceptible to pH-dependent hydrolysis. Concurrently, assess the purity of your solvent and ensure it is free of contaminants. It is also crucial to protect the solution from light, as photodecomposition can be a significant issue for complex molecules. Finally, consider the possibility of oxidative degradation and ensure your solution is properly deoxygenated if this compound is sensitive to oxidation.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: The stability of this compound is highly dependent on the pH of the solution. Generally, a slightly acidic to neutral pH range is recommended to minimize hydrolysis of ester or amide bonds that may be present in the macrocyclic structure. It is advisable to conduct a pH-rate profile study to determine the specific pH of maximum stability for your experimental conditions. Preliminary data suggests that maintaining the pH between 4.5 and 6.5 can significantly improve stability.
Q3: How does temperature affect the stability of this compound, and what are the recommended storage conditions?
A3: Elevated temperatures can accelerate the degradation of this compound. For short-term storage (up to 24 hours), it is recommended to keep solutions at 2-8°C. For long-term storage, solutions should be frozen at -20°C or -80°C. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation. A summary of recommended storage conditions is provided in the table below.
Q4: I am observing multiple peaks in my chromatogram when analyzing a freshly prepared this compound solution. What could be the cause?
A4: The appearance of multiple peaks in a chromatogram of a freshly prepared solution can indicate several possibilities. It may suggest the presence of isomers of this compound that are in equilibrium in the solution. Alternatively, it could be a sign of rapid on-column degradation if the mobile phase is not optimized. Another possibility is the presence of impurities in the initial solid material. It is recommended to use a high-resolution analytical technique, such as LC-MS, to identify the nature of these additional peaks.
Data & Experimental Protocols
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Additional Recommendations |
| Short-term (< 24 hours) | 2-8°C | Protect from light; use a buffered solution. |
| Long-term (> 24 hours) | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. |
| Lyophilized Solid | -20°C | Store under an inert atmosphere (e.g., argon or nitrogen). |
Protocol 1: pH-Rate Profile Study for this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.
-
Spike the this compound stock solution into each buffer to achieve a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.
-
Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH value to determine the degradation rate constant (k).
-
Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting the degradation of this compound.
Diagram 2: Experimental Workflow for a pH-Rate Profile Study
Caption: A step-by-step workflow for determining the optimal pH for this compound stability.
Technical Support Center: Troubleshooting Macrocarpal N Quantification by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of Macrocarpal N using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and what precursor ion should I be looking for?
A1: The molecular formula of this compound is C28H38O7, with a molecular weight of 486.6 g/mol .[1] In electrospray ionization (ESI), depending on the source conditions and mobile phase, you can expect to see the protonated molecule [M+H]+ at m/z 487.26 or the deprotonated molecule [M-H]- at m/z 485.25. For related macrocarpals, analysis in negative ion mode has been reported, sometimes showing dimer formation like [2M-H]-.[1]
Q2: I am not seeing any peak for this compound. What are the first things I should check?
A2: If you are not observing a peak for this compound, it is crucial to systematically troubleshoot the issue. Start with the most common culprits:
-
Leaks in the LC-MS system: Check for any loose fittings or connections in the fluid path and ensure gas supplies are adequate. Leaks can lead to a significant loss of sensitivity.
-
Sample Preparation Issues: Confirm that your sample preparation was successful and that this compound was not lost during extraction or due to degradation.
-
Instrument Settings: Double-check your mass spectrometer settings. Ensure you are targeting the correct m/z for the precursor ion and that the ionization source parameters (e.g., voltages, temperatures, gas flows) are appropriate for a molecule of this type.
-
Column Integrity: Inspect the column for any signs of blockage or degradation. A compromised column will lead to poor or no chromatography.
Q3: My this compound peak has a poor shape (e.g., tailing, fronting, or splitting). What could be the cause?
A3: Poor peak shape is a common issue in HPLC and can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Residual silanols on the column can interact with polar functional groups on this compound, causing peak tailing. Using a well-end-capped column or adjusting the mobile phase pH can help mitigate this.
-
Inappropriate Solvent for Sample: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, the column packing can degrade, leading to voids and channeling, which results in split or misshapen peaks. Replacing the column may be necessary.
Q4: I'm observing significant signal suppression for this compound in my biological samples. How can I address this?
A4: Signal suppression, a common form of matrix effect, occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte. To mitigate this:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust your HPLC method to chromatographically separate this compound from the interfering components. This may involve changing the gradient, the mobile phase composition, or trying a different column.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used.
Troubleshooting Guides
Guide 1: No or Low Signal Intensity for this compound
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low signal of this compound.
Guide 2: Poor Chromatographic Peak Shape
This guide outlines potential causes and solutions for common peak shape issues encountered during the analysis of this compound.
Decision Tree for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) from Plasma
This protocol provides a starting point for the extraction of this compound from plasma. Optimization will likely be required.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex thoroughly.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Suggested Starting UPLC-MS/MS Parameters
Based on the analysis of similar compounds, the following are suggested starting parameters for a quantitative method for this compound. These will require optimization.
| Parameter | Suggested Setting |
| UPLC System | |
| Column | C18, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |
| Precursor Ion (m/z) | 485.25 ([M-H]-) or 487.26 ([M+H]+) |
| Product Ions | To be determined by infusing a standard and performing a product ion scan. Look for characteristic losses such as water (H2O). |
| Collision Energy | To be optimized for each transition. |
Data Presentation
Table 1: Hypothetical MRM Transitions for this compound
The following table presents hypothetical Multiple Reaction Monitoring (MRM) transitions for this compound based on its molecular weight and the known fragmentation of similar compounds. These must be experimentally confirmed and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 485.25 | Fragment 1 | Optimize | Negative |
| This compound | 485.25 | Fragment 2 | Optimize | Negative |
| Internal Standard | IS Precursor | IS Product 1 | Optimize | Negative |
| Internal Standard | IS Precursor | IS Product 2 | Optimize | Negative |
Note: Fragment ions and collision energies need to be determined empirically by infusing a standard of this compound and performing product ion scans at various collision energies.
References
Technical Support Center: Overcoming Microbial Resistance to Macrocarpals
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in navigating challenges encountered during the evaluation and application of Macrocarpals as antimicrobial agents.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Macrocarpals.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Why am I observing no antimicrobial activity with my Macrocarpal compound? | - Compound Instability: The Macrocarpal compound may have degraded due to improper storage or handling. - Incorrect Concentration: The concentrations tested may be too low to inhibit microbial growth. - Inappropriate Solvent: The solvent used to dissolve the Macrocarpal may be inhibiting its activity or may itself be toxic to the microbes at the concentration used. - Resistant Microbial Strain: The selected microbial strain may be intrinsically resistant to the Macrocarpal. | - Verify Compound Integrity: Confirm the purity and integrity of your Macrocarpal sample using analytical techniques like HPLC or NMR. Ensure it is stored under appropriate conditions (e.g., protected from light and moisture). - Expand Concentration Range: Test a broader range of concentrations, including higher concentrations, to determine the Minimum Inhibitory Concentration (MIC). - Solvent Control: Include a solvent control in your experiment to ensure the solvent is not affecting microbial growth. Common solvents like DMSO should be used at a final concentration that is non-toxic to the test organism. - Test Against Susceptible Strains: Use a known susceptible control strain (e.g., a standard reference strain like Staphylococcus aureus ATCC 25923) to confirm the compound's activity. |
| 2. My MIC values for a specific Macrocarpal are inconsistent across experiments. | - Inoculum Variability: The density of the microbial inoculum can significantly impact MIC results. - Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect microbial growth and compound activity. - Media Composition: The type and composition of the culture medium can influence the activity of the antimicrobial agent. | - Standardize Inoculum: Prepare the inoculum using a standardized method, such as adjusting to a 0.5 McFarland standard, to ensure a consistent starting cell density.[1] - Maintain Consistent Incubation: Strictly adhere to the same incubation parameters for all experiments. - Use Recommended Media: Utilize standard, recommended media for antimicrobial susceptibility testing, such as Mueller-Hinton Broth or Agar (B569324), unless a specific medium is required for the test organism. |
| 3. I suspect the microbial strain has developed resistance to the Macrocarpal. How can I confirm this? | - Acquired Resistance: The strain may have acquired resistance through mutation or horizontal gene transfer.[2] - Heteroresistance: The microbial population may contain a subpopulation of resistant cells. | - Population Analysis: Plate the culture on agar containing the Macrocarpal at a concentration at or above the previously determined MIC. The growth of colonies indicates the presence of resistant variants. - Serial Passage Experiment: Culture the strain in the presence of sub-lethal concentrations of the Macrocarpal over multiple passages to see if the MIC increases over time. - Genetic Analysis: Sequence key genes associated with common resistance mechanisms (e.g., efflux pumps, target enzymes) to identify potential mutations. |
| 4. How can I overcome observed resistance to a Macrocarpal? | - Single-Agent Inefficacy: The Macrocarpal alone may not be sufficient to inhibit the resistant strain. - Active Efflux: The microbe may be actively pumping the compound out of the cell.[3] - Target Modification: The microbial target of the Macrocarpal may be altered, preventing the compound from binding effectively.[3] | - Synergy Testing: Investigate the synergistic effects of the Macrocarpal with other antimicrobial agents, including conventional antibiotics or other natural products, using a checkerboard assay.[1] - Efflux Pump Inhibitors (EPIs): Test the activity of the Macrocarpal in the presence of known EPIs to determine if an efflux mechanism is responsible for the resistance. A significant decrease in the MIC in the presence of an EPI would suggest this mechanism. - Combination Therapy: Formulate a combination therapy that targets different microbial pathways to reduce the likelihood of resistance development. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are Macrocarpals and where do they come from? | Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from plants of the Eucalyptus genus, such as Eucalyptus macrocarpa. They are natural products that have demonstrated antimicrobial properties. |
| What is the spectrum of antimicrobial activity of Macrocarpals? | Macrocarpals, such as Macrocarpal B, have shown significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Some Macrocarpals have also demonstrated activity against bacteria associated with periodontal disease. |
| What is the proposed mechanism of action for Macrocarpals? | The exact molecular targets of Macrocarpals are still being investigated. However, studies on related compounds suggest that they may act by disrupting the bacterial cell membrane and inducing oxidative stress through the generation of reactive oxygen species (ROS). |
| What are the common mechanisms of microbial resistance to natural products like Macrocarpals? | Bacteria can develop resistance to antimicrobial compounds through several mechanisms, including: - Drug Efflux: Actively pumping the compound out of the cell using efflux pumps. - Target Modification: Altering the cellular component that the compound targets, reducing its binding affinity. - Drug Inactivation: Enzymatically degrading or modifying the compound to render it inactive. |
| How can I investigate the potential for synergy between a Macrocarpal and another antimicrobial agent? | The checkerboard assay is a standard method for evaluating synergistic interactions. This method involves testing various combinations of the two compounds to determine if their combined effect is greater than the sum of their individual effects. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction as synergistic, additive, or antagonistic. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals Against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |
| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | |
| Macrocarpal B | Micrococcus luteus | 0.78 - 3.13 | |
| Macrocarpal B | Mycobacterium smegmatis | 0.78 - 3.13 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Macrocarpal Stock Solution:
- Dissolve the Macrocarpal compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
2. Preparation of Microtiter Plate:
- Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
- Add 50 µL of the Macrocarpal stock solution to the first well of each row to be tested and mix.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of Macrocarpal concentrations.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
3. Inoculum Preparation:
- Culture the test microorganism in a suitable broth to the mid-logarithmic phase.
- Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
- Add 50 µL of the diluted inoculum to each well (except the negative control).
- Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism.
Protocol 2: Synergy Testing by Checkerboard Assay
1. Preparation of Reagents:
- Prepare stock solutions of the Macrocarpal and the second antimicrobial agent at concentrations higher than their individual MICs.
2. Preparation of Checkerboard Plate:
- In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds.
- Along the x-axis, perform serial dilutions of the Macrocarpal.
- Along the y-axis, perform serial dilutions of the second antimicrobial agent.
- The result is a plate where each well has a unique combination of concentrations of the two agents.
3. Inoculation and Incubation:
- Prepare and add the microbial inoculum to each well as described in the MIC protocol.
- Incubate the plate under appropriate conditions.
4. Data Analysis:
- Determine the MIC of each agent alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
- FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
- FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
- Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
- Interpret the FICI:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Additivity or Indifference
- FICI > 4.0: Antagonism
Visualizations
Caption: Workflow for Investigating and Overcoming Microbial Resistance.
Caption: Common Mechanisms of Antimicrobial Resistance in Bacteria.
References
Technical Support Center: Refining Purification of High-Purity Macrocarpal N
Welcome to the technical support center for the purification of Macrocarpal N. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a sesquiterpenoid, a class of natural compounds known for their diverse biological activities.[] Its chemical formula is C₂₈H₃₈O₇ and it has a molecular weight of 486.6 g/mol .[][2] It typically appears as a yellow powder and is isolated from the twigs of Eucalyptus globulus Labill.[] Like other macrocarpals, it is a phloroglucinol-terpene adduct, possessing antimicrobial, anti-inflammatory, and antioxidant properties.[]
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound and related compounds include:
-
Co-elution of Impurities: The most common impurities are other structurally similar macrocarpals (e.g., Macrocarpal A, B, C), which often have very similar polarities and chromatographic behavior, making separation difficult.
-
Compound Stability: Phloroglucinol (B13840) derivatives can be unstable and prone to oxidation or degradation, especially when exposed to light, heat, or non-optimal pH conditions during long purification runs.
-
Low Yield: Achieving a high yield of the pure compound can be challenging due to losses at multiple extraction and chromatography stages. A multi-step extraction process is often required to improve yields.
Q3: What are the recommended storage conditions for purified this compound?
To prevent degradation, high-purity this compound should be stored in a cool, dry, and dark environment. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
Q4: Which analytical techniques are best for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most effective method for assessing purity. A well-developed reversed-phase HPLC method can resolve this compound from closely related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify residual solvents or other contaminants.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Extraction
| Possible Cause | Recommended Solution |
| Inefficient Initial Extraction | Employ a sequential, two-step extraction method. First, defat the dried plant material with a non-polar solvent like n-hexane to remove essential oils. Follow this with a primary extraction using a low-concentration aqueous organic solvent (e.g., 30% ethanol), and then a secondary extraction of the residue with a higher concentration (e.g., 80-95% ethanol). |
| Degradation During Extraction | Avoid high temperatures. Perform extractions at room temperature and use a rotary evaporator under reduced pressure to concentrate the extracts at low temperatures (e.g., <40°C). |
| Improper Plant Material Handling | Ensure the plant material (twigs of Eucalyptus globulus) is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | Silica (B1680970) gel is the standard choice. If co-elution persists, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., diol, cyano). |
| Incorrect Mobile Phase | Optimize the solvent gradient. A shallow gradient of ethyl acetate (B1210297) in n-hexane or methanol (B129727) in dichloromethane (B109758) is often effective. Monitor fractions closely using Thin-Layer Chromatography (TLC). |
| Column Overloading | Do not exceed the loading capacity of your column. A general rule is to load 1-5% of the silica gel weight. For difficult separations, reduce the load to <1%. |
| Sample Preparation | Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase solvent before loading. Adsorbing the sample onto a small amount of silica gel (dry loading) can improve resolution. |
Issue 3: Co-elution of Impurities During HPLC
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Gradient | Develop a shallow gradient. For reversed-phase HPLC (C18), a slow, linear gradient of acetonitrile (B52724) or methanol in water is recommended. Adding a small amount of acid (e.g., 0.1% formic acid) can significantly improve peak shape for phenolic compounds. |
| Incorrect Column Chemistry | If a C18 column fails to provide adequate resolution, screen other reversed-phase columns with different selectivity, such as a Phenyl-Hexyl or a C8 column. |
| Sample Overload | Even on a preparative scale, overloading can compromise resolution. Reduce the injection volume or sample concentration to improve the separation of closely eluting peaks. |
| Compound Aggregation | Some related macrocarpals (like Macrocarpal C) have shown a tendency to aggregate, which can affect chromatographic behavior. Ensure the sample is fully solubilized in the mobile phase before injection. Mild sonication can help break up aggregates. |
Quantitative Data Summary
While specific yield data for this compound is not widely published, the following table, adapted from a patented high-yield method for the closely related Macrocarpals A, B, and C, demonstrates the effectiveness of a two-step extraction process.
Table 1: Impact of Two-Step Extraction on Macrocarpal Yields
| Extraction Protocol | First Solvent | Second Solvent | Macrocarpal A (mg/100g) | Macrocarpal B (mg/100g) | Macrocarpal C (mg/100g) |
|---|---|---|---|---|---|
| Comparative Example | 70% Ethanol (B145695) | - | 110 | 120 | 150 |
| Optimized Method 1 | 30% Ethanol | 80% Ethanol | 180 | 200 | 260 |
| Optimized Method 2 | Water | 80% Ethanol | 170 | 190 | 250 |
| Optimized Method 3 | 30% Ethanol | Ethanol | 180 | 200 | 260 |
Data adapted from a patented method for high-yield extraction of Macrocarpals A, B, and C.
Experimental Protocols
Protocol 1: High-Yield Extraction of Macrocarpal-Rich Fraction
-
Pre-treatment: Air-dry fresh twigs of Eucalyptus globulus and grind them into a coarse powder. Macerate the powder in n-hexane (1:5 w/v) at room temperature with occasional stirring for 24 hours to remove essential oils. Filter the mixture and discard the n-hexane. Air-dry the plant residue.
-
First Extraction: Submerge the residue in 30% (w/w) ethanol in water. Stir the mixture at room temperature for 4-6 hours. Filter and collect the aqueous extract, retaining the plant residue.
-
Second Extraction: Submerge the retained plant residue in 80% (w/w) ethanol in water. Stir at room temperature for 4-6 hours. Filter and collect the ethanolic extract.
-
Concentration: Combine the aqueous and ethanolic extracts. Concentrate the combined solution under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude Macrocarpal-rich extract.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60 Å, 40-63 µm) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal volume of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate), followed by methanol if necessary for highly polar compounds.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction by TLC, visualizing with a UV lamp and/or an appropriate staining agent (e.g., vanillin-sulfuric acid).
-
Pooling: Combine the fractions containing the compound of interest (as indicated by TLC) and concentrate under reduced pressure.
Protocol 3: Final Purification by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm). The mobile phase will consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Method Development: If an analytical method is not already established, develop a gradient method on an analytical C18 column first. A typical starting point is a linear gradient from 40% B to 90% B over 30 minutes.
-
Sample Preparation: Dissolve the enriched fraction from the flash chromatography step in the initial mobile phase composition (e.g., 60:40 A:B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification Run: Inject the sample onto the preparative column. Run the optimized gradient method at a suitable flow rate.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector, triggered by UV detection (typically around 275-280 nm).
-
Purity Analysis & Final Steps: Analyze the purity of the collected fraction using analytical HPLC. Combine pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield high-purity this compound as a powder.
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and a hypothesized signaling pathway related to the bioactivity of this compound.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low purity in HPLC purification.
Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.
References
Technical Support Center: Minimizing Degradation of Macrocarpal Compounds During Storage
Disclaimer: The compound "Macrocarpal N" is not widely documented in scientific literature. This guide is based on the known chemical properties of the macrocarpal family of compounds (A, B, C, etc.), which are phloroglucinol-diterpenoid derivatives isolated from Eucalyptus species, and on general principles of natural product stability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of macrocarpals? Macrocarpals are a class of natural products composed of a phloroglucinol (B13840) dialdehyde (B1249045) core linked to a diterpene moiety.[2][3][4][5] This structure, particularly the phloroglucinol ring, is susceptible to oxidation and other chemical changes, making proper storage critical to maintain the compound's integrity.
Q2: What are the primary factors that cause the degradation of macrocarpals? Like many complex natural products, macrocarpals can be sensitive to a variety of environmental factors.[6] The primary drivers of degradation typically include:
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[6]
-
Light: The phloroglucinol component is light-sensitive. Exposure to UV or even ambient light can induce photochemical degradation.[7][8]
-
Oxygen: The phenolic hydroxyl groups on the phloroglucinol ring are prone to oxidation, which can be a major degradation pathway.
-
Moisture (Humidity): Macrocarpals may be susceptible to hydrolysis. Absorbed moisture can accelerate the degradation of solid compounds.[6][8]
-
pH: When in solution, the stability of macrocarpals can be highly dependent on the pH of the solvent system.
Q3: What are the recommended general storage conditions for macrocarpal compounds? To minimize degradation, macrocarpals should be stored in a cool, dry, and dark environment.[9] For long-term storage, refrigeration (-4°C) or freezing (-20°C or -80°C) in a tightly sealed, light-proof container is highly recommended.[9] It is also advisable to backfill the container with an inert gas like argon or nitrogen to displace oxygen.
Q4: How can I assess the purity and degradation of my macrocarpal sample? High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for assessing the purity of macrocarpals and detecting degradation products.[9] A well-developed reversed-phase HPLC method can separate the parent compound from impurities and newly formed degradation products.
Q5: What are the visible signs of macrocarpal degradation? Visual inspection can often provide the first clues of degradation. Common signs include:
-
Color Change: A solid sample or a solution changing color, often turning yellowish or brownish, can indicate oxidation.[10]
-
Precipitation: The formation of solid material in a solution may indicate that degradation products are less soluble than the parent compound.
-
Changes in Odor or Appearance: Any noticeable change in the physical characteristics of the sample should be considered a potential sign of instability.[10]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| The solid macrocarpal powder has darkened or changed color. | Oxidation or light-induced degradation. The phloroglucinol core is sensitive to both factors.[7] | 1. Immediately transfer the sample to a light-proof container and store it at a lower temperature (e.g., -20°C). 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Assess the purity of the sample using the HPLC protocol provided below before use. |
| A stored solution of the macrocarpal has turned yellow/brown. | Oxidation of the compound in solution. This can be accelerated by air, light, and temperature. | 1. Discard the solution if purity is critical for the experiment. 2. For future use, prepare fresh solutions immediately before the experiment. 3. If a stock solution must be stored, store it in small, single-use aliquots at -80°C in amber vials purged with inert gas. |
| Precipitate has formed in a macrocarpal solution upon storage. | Degradation products may be less soluble. Alternatively, the compound may be aggregating, or solvent may have evaporated, causing the compound to fall out of solution.[11] | 1. Do not use the solution. Re-dissolving the precipitate is not advised as it may contain degradation products. 2. Verify storage temperature and ensure the container is sealed properly to prevent solvent evaporation. 3. Evaluate the solubility of the compound in the chosen solvent and consider using a more suitable one if necessary. |
| HPLC analysis shows new peaks that were not present initially. | Chemical degradation of the macrocarpal. These new peaks represent degradation products. | 1. Quantify the purity of the sample by calculating the peak area percentage of the parent compound. 2. If purity is below the acceptable limit for your experiment, consider re-purifying the compound or obtaining a new batch. 3. A forced degradation study (see protocol below) can help identify the nature of these degradation products.[12] |
| Loss of biological activity is observed over time. | Chemical degradation has altered the molecular structure, leading to a loss of function. | 1. Confirm degradation by performing an HPLC purity analysis on the sample used for the bioassay. 2. Always use freshly prepared solutions or samples that have been stored under optimal conditions (-80°C, inert atmosphere) for biological experiments. 3. Establish a stability-indicating bioassay to run in parallel with chemical analysis. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Macrocarpals
This protocol provides a general reversed-phase HPLC method to assess the purity of a macrocarpal sample.[9] Optimization may be required depending on the specific macrocarpal and available instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (B52724) (ACN) and water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA).
-
Sample of macrocarpal compound.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Sample Preparation:
-
Prepare a stock solution of the macrocarpal sample at 1 mg/mL in acetonitrile or methanol.
-
Dilute the stock solution with Mobile Phase A to a final concentration of approximately 50-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm (or an optimal wavelength determined by a UV scan).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 25.0 10 90 30.0 10 90 30.1 50 50 | 35.0 | 50 | 50 |
5. Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The purity can be estimated by calculating the peak area of the main compound as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Protocol 2: Forced Degradation Study
Forced degradation studies are used to understand the degradation pathways and develop stability-indicating analytical methods.[12] The compound is subjected to stress conditions harsher than accelerated stability testing.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the macrocarpal in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. For solid-state thermal stress, place the powder in an oven.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) according to ICH Q1B guidelines.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.
-
Compare the chromatograms to identify degradation products and determine the primary degradation pathways.
Visualizations
Caption: Troubleshooting workflow for suspected macrocarpal degradation.
Caption: General experimental workflow for a macrocarpal stability study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Macrocarpal N in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular effects of Macrocarpal N. The focus is on identifying and mitigating potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related compounds?
This compound belongs to the macrocarpal group of compounds, which are phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from plants of the Eucalyptus genus. Related compounds, such as Macrocarpal A, B, and C, have demonstrated a range of biological activities, including:
-
Antimicrobial effects: Particularly against Gram-positive bacteria. The proposed mechanism involves the disruption of the bacterial cell membrane and induction of oxidative stress.
-
Antifungal activity: The antifungal action of macrocarpals is associated with increased membrane permeability, production of intracellular reactive oxygen species (ROS), and DNA fragmentation.
-
DPP-4 Inhibition: Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.
Q2: What are potential off-target effects of this compound in cellular models?
While the specific off-target profile of this compound is not extensively documented, its chemical nature as a phenolic and terpenoid compound suggests potential for several off-target interactions:
-
Kinase Inhibition: Many natural phenolic compounds are known to inhibit a broad range of protein kinases due to the conserved nature of the ATP-binding pocket. This can lead to the modulation of unintended signaling pathways.
-
GPCR Modulation: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that can be affected by small molecules, leading to a variety of cellular responses.
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity that is independent of its intended target, potentially through mechanisms like membrane disruption or induction of apoptosis.
-
Assay Interference: As a phenolic compound, this compound has the potential to interfere with assay readouts through mechanisms such as aggregation, fluorescence quenching, or redox cycling.
Q3: My primary assay shows a strong effect of this compound, but I'm concerned about off-targets. What should I do first?
A critical first step is to perform a dose-response experiment and determine the IC50 or EC50 in your primary assay. Concurrently, you should assess the cytotoxicity of this compound in the same cellular model using a simple viability assay (e.g., MTT, CellTiter-Glo). If the cytotoxic concentration is close to the effective concentration in your primary assay, the observed phenotype may be due to general toxicity rather than a specific on-target effect.
Q4: How can I differentiate between a true biological effect and assay interference?
Several strategies can be employed:
-
Use orthogonal assays: Confirm your findings using a different assay that measures the same biological endpoint but relies on a different detection principle (e.g., if you see an effect in a fluorescence-based assay, try to reproduce it with a luminescence-based or label-free method).
-
Run cell-free controls: To check for direct interference with assay components, incubate this compound with the assay reagents in the absence of cells.
-
Include a known aggregator: Test your compound in the presence of a non-ionic detergent like Triton X-100. If the activity of this compound is significantly reduced, it may be due to aggregation-based inhibition.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations required for the desired biological effect.
| Possible Cause | Suggested Action |
| Potent off-target toxicity | 1. Perform a broad off-target screening, such as a kinase panel or a GPCR panel, to identify potential unintended targets. 2. Test the cytotoxicity of this compound across a panel of different cell lines to see if the effect is cell-type specific. 3. Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining. |
| Non-specific membrane disruption | 1. Perform a membrane integrity assay (e.g., LDH release assay). 2. Visualize cell morphology changes using microscopy. |
| Induction of oxidative stress | 1. Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA. 2. Test if the cytotoxicity can be rescued by co-treatment with an antioxidant (e.g., N-acetylcysteine). |
Problem 2: Inconsistent results between different cell lines.
| Possible Cause | Suggested Action |
| Differential expression of the on-target or off-target proteins | 1. Confirm the expression levels of your intended target in all cell lines using qPCR or Western blotting. 2. If an off-target is suspected from profiling assays, check its expression level as well. |
| Different metabolic capacities of the cell lines | Consider that different cell lines may metabolize this compound at different rates, leading to varying effective concentrations. |
| Variability in signaling pathway wiring | The downstream consequences of inhibiting a target can differ between cell lines with different genetic backgrounds and signaling network configurations. |
Problem 3: The observed phenotype does not match the known function of the intended target.
| Possible Cause | Suggested Action |
| The phenotype is mediated by an off-target effect | 1. Perform a target deconvolution study using techniques like chemical proteomics or thermal proteome profiling to identify the actual binding partners of this compound. 2. Use a genetic approach: if knocking down or knocking out the intended target does not replicate the phenotype observed with this compound, it is likely an off-target effect. |
| The compound has a previously uncharacterized effect on the intended target | Consider that this compound might be acting as an allosteric modulator or affecting a non-canonical function of your target protein. |
Data Presentation
Table 1: Representative Off-Target Kinase Profiling Data for a Natural Phenolic Compound (Curcumin)
As a proxy for potential off-target effects of this compound, the following table summarizes published kinase inhibition data for curcumin (B1669340), another natural phenolic compound. This illustrates the type of data you would aim to generate for this compound.
| Kinase Target | IC50 (nM) | Reference |
| DYRK2 | 47 | [1] |
| DYRK1A | 190 | [1] |
| GSK3β | >3000 | [1] |
| IKKβ | >10000 | [1] |
Table 2: Cytotoxicity of Phaleria macrocarpa Seed Extracts in Various Cell Lines
This table provides an example of how to present cytotoxicity data. Note that these are extracts and not purified this compound.
| Cell Line | Extract Fraction | IC50 (µg/mL) at 48h |
| MCF-7 (Breast Cancer) | Methanol | 40.5 ± 2.15 |
| HT-29 (Colon Cancer) | Hexane | >100 |
| MDA-MB-231 (Breast Cancer) | Ethyl Acetate | 30.5 ± 1.89 |
| MRC-5 (Normal Lung Fibroblast) | Methanol | >100 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Kinase Reaction: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Recombinant kinase
-
Peptide substrate and ATP
-
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo, HTRF, or equivalent) to stop the kinase reaction and generate a signal.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to a target protein within intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for investigating potential off-target effects of this compound.
Caption: Hypothetical signaling pathway showing an off-target effect of this compound on a GPCR.
References
Technical Support Center: Improving the Bioavailability of Macrocarpal N Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Macrocarpal N formulations.
Disclaimer: Information on "this compound" is limited in the provided search results. The following guidance is based on established strategies for improving the bioavailability of poorly soluble natural compounds and related macrocarpals, such as Macrocarpal B and C. These strategies are expected to be highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving adequate oral bioavailability for this compound?
A1: The primary obstacles for a compound like this compound, which is likely a poorly soluble natural product, include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) tract is a fundamental rate-limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: Significant metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes can reduce the amount of active compound reaching systemic circulation.[1]
-
Efflux by P-glycoprotein (P-gp): This transporter protein can actively pump the compound from intestinal cells back into the GI lumen, limiting absorption.[1]
-
Chemical Instability: The harsh acidic environment of the stomach and enzymatic degradation in the intestines can degrade this compound before it can be absorbed.[1]
Q2: What initial in vitro assays should be performed to diagnose the cause of poor bioavailability for this compound?
A2: A systematic in vitro evaluation is crucial. Key initial assays include:
-
Physicochemical Characterization: Determine aqueous solubility, lipophilicity (LogP), and pH stability to understand the compound's fundamental properties.
-
Caco-2 Permeability Assay: This assay assesses intestinal permeability and can determine if this compound is a substrate for P-gp efflux pumps.
-
Liver Microsome Stability Assay: Incubating this compound with liver microsomes helps to evaluate its metabolic stability and susceptibility to first-pass metabolism.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed, often in combination, to overcome the challenges of poor solubility and pre-systemic metabolism:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic compounds.
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation, control its release, and enhance cellular uptake.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit P-gp and/or CYP enzymes, thereby reducing efflux and first-pass metabolism.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low compound concentration in dosing solution for in vitro assays. | Poor aqueous solubility of this compound. | 1. Prepare the dosing solution with a non-toxic solubilizing agent (e.g., a small percentage of DMSO or cyclodextrin). 2. Ensure the final concentration of the solubilizer does not affect cell monolayer integrity. 3. Utilize a nano-formulation of this compound for the assay. | |
| Inconsistent drug release from the formulation. | Variability in particle size or incomplete encapsulation. | 1. Optimize the formulation process to achieve a narrow particle size distribution. 2. Characterize the encapsulation efficiency and drug loading of the formulation. 3. Ensure proper mixing and homogenization during preparation. | |
| High variability in in vivo pharmacokinetic data. | Rapid metabolism in the gut or liver; P-glycoprotein (P-gp) mediated efflux. | 1. Co-administer a known inhibitor of relevant CYP450 enzymes (e.g., piperine). 2. Develop a formulation that promotes lymphatic transport to bypass the liver (e.g., long-chain fatty acid-based lipid formulations). 3. Co-administer a P-gp inhibitor (e.g., verapamil, piperine). | |
| Precipitation of this compound upon dilution in aqueous media. | The formulation is not robust enough to maintain the supersaturated state. | 1. Increase the concentration of stabilizers or surfactants in the formulation. 2. Investigate the use of precipitation inhibitors in the formulation. 3. Screen different polymers for solid dispersions to find one that better maintains the amorphous state. | |
| Low encapsulation efficiency in nanoparticle formulations. | Poor affinity of this compound for the polymer or lipid matrix. | 1. Screen different polymers or lipids with varying physicochemical properties. 2. Modify the solvent system used during nanoparticle preparation. 3. Adjust the drug-to-polymer/lipid ratio. |
Experimental Protocols
Preparation of Polymeric Nanoparticles by Solvent Evaporation
This method is suitable for encapsulating hydrophobic compounds like this compound into a polymeric matrix.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
High-speed homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Subject the emulsion to continuous stirring or a rotary evaporator to remove the organic solvent. This causes the polymer to precipitate and form nanoparticles.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing and Lyophilization: Wash the nanoparticles with distilled water to remove any residual stabilizer or free drug, and then lyophilize for long-term storage.
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate for P-gp efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Dosing solutions of this compound in transport buffer
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport:
-
Apical to Basolateral (A-to-B): Add the this compound dosing solution to the apical (A) side of the insert.
-
Basolateral to Apical (B-to-A): Add the dosing solution to the basolateral (B) side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A B-to-A Papp that is significantly higher than the A-to-B Papp suggests that the compound is a substrate for an efflux transporter like P-gp.
Visualizations
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for Polymeric Nanoparticle Preparation.
Potential Signaling Pathway Affected by Macrocarpals
Macrocarpals are found in Eucalyptus species, and extracts from these plants have been shown to modulate inflammatory pathways.
Caption: Inhibition of NF-κB and MAPK Inflammatory Pathways.
References
Technical Support Center: Method Refinement for Consistent Macrocarpal N Bioactivity Results
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental methods involving Macrocarpal N. Due to the limited specific data on this compound, many of the protocols and troubleshooting guides are adapted from established methods for closely related macrocarpals (A, B, and C) and general best practices for natural product bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a phloroglucinol, a class of natural compounds found in plants such as Eucalyptus species.[1] While specific bioactivity data for this compound is limited, related macrocarpals have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Therefore, it is hypothesized that this compound may exhibit similar activities.
Q2: I am seeing inconsistent results in my bioactivity assays with this compound. What are the common causes?
Inconsistencies in bioactivity assays for natural products like this compound can arise from several factors:
-
Purity and Integrity of the Compound: The purity of your this compound sample is critical. Impurities can interfere with the assay. Degradation due to improper storage (e.g., exposure to light, high temperatures, or oxygen) can also lead to loss of activity.[4]
-
Experimental Protocol Variability: Minor variations in your experimental protocol between batches can lead to significant differences in results. It is crucial to strictly standardize parameters such as solvent, temperature, incubation time, and cell passage number.[4]
-
Complex Interactions: Natural compounds can interact with components in the assay medium or with other compounds if tested in a mixture, leading to synergistic or antagonistic effects.[4]
-
Pan-Assay Interference Compounds (PAINS): Some molecules can appear as frequent hitters in high-throughput screens due to non-specific activities rather than a specific interaction with the biological target. While it is unknown if this compound is a PAIN, this is a possibility to consider with any natural product.[4]
Q3: How should I prepare and store this compound for optimal bioactivity?
For optimal stability and bioactivity, this compound should be stored as a dry powder at low temperatures (e.g., -20°C) in an airtight, light-protected container.[4] For experimental use, prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use protocols for other macrocarpals (e.g., A, B, or C) for my experiments with this compound?
Yes, with caution. While the basic principles of the assays will be similar, the optimal conditions for this compound may differ. It is recommended to start with the protocols for related macrocarpals and then systematically optimize parameters such as concentration, incubation time, and cell type for your specific experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Antimicrobial Assays
Problem: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Inconsistent Inoculum Preparation.
-
Solution: Ensure that the bacterial or fungal inoculum is standardized to the same turbidity (e.g., 0.5 McFarland standard) for every experiment. Use a spectrophotometer for accurate measurement.
-
-
Possible Cause 2: Degradation of this compound in the Assay Medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your chosen broth over the course of the experiment.
-
-
Possible Cause 3: Variability in Reading the Endpoint.
-
Solution: Use a consistent method for determining the MIC, such as visual inspection by two independent researchers or using a microplate reader to measure optical density. Include positive and negative controls in every assay.
-
Anti-inflammatory Assays
Problem: No significant reduction in inflammatory markers (e.g., NO, pro-inflammatory cytokines) with this compound treatment.
-
Possible Cause 1: Sub-optimal Concentration Range.
-
Solution: Perform a dose-response study with a wide range of this compound concentrations to determine the optimal effective concentration.
-
-
Possible Cause 2: Cell Health and Viability Issues.
-
Solution: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your anti-inflammatory assay to ensure that the observed effects are not due to cell death. Adjust the concentration of this compound to a non-toxic level.
-
-
Possible Cause 3: Inappropriate Stimulation.
-
Solution: Ensure that your pro-inflammatory stimulus (e.g., LPS) is potent and used at a concentration that induces a robust inflammatory response.
-
Experimental Protocols
The following are detailed, adapted methodologies for key experiments. Note: These protocols are based on those for other macrocarpals and should be optimized for this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate bacterial or fungal strain
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[2]
Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture plates (96-well)
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an untreated control and an LPS-only control.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is proportional to the absorbance.
Data Presentation
Table 1: Hypothetical MIC Values for this compound against Various Microorganisms
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus aureus | 1.56 - 6.25 |
| Bacillus subtilis | 0.78 - 3.13 |
| Escherichia coli | 12.5 - 50 |
| Candida albicans | 6.25 - 25 |
Note: These values are hypothetical and should be experimentally determined.
Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| Control | - | < 5 | 100 |
| LPS only | 1 µg/mL | 100 | 98 |
| This compound + LPS | 1 | 85 | 99 |
| This compound + LPS | 5 | 62 | 97 |
| This compound + LPS | 10 | 45 | 96 |
| This compound + LPS | 25 | 28 | 95 |
Note: These values are hypothetical and should be experimentally determined.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activities of Macrocarpal N and Macrocarpal A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two natural compounds, Macrocarpal N and Macrocarpal A. The information presented herein is based on available scientific literature and is intended to assist researchers in evaluating their potential for further investigation and development as antibacterial agents.
Introduction to Macrocarpals
Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids, which are natural compounds found predominantly in various species of the Eucalyptus genus. These compounds have garnered significant interest within the scientific community due to their diverse and promising biological activities. Macrocarpal A is a well-characterized member of this family, isolated from Eucalyptus macrocarpa.[1][2] this compound has been isolated from the twigs of Eucalyptus globulus Labill. Both compounds belong to the broader chemical family of sesquiterpenoids.
Comparative Antibacterial Activity
Data Presentation
The following table summarizes the available quantitative data on the antibacterial activity of Macrocarpal A.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 µg/mL | [2] |
| Staphylococcus aureus FDA209P | 0.4 µg/mL | [2] | |
| This compound | Not available | Not available |
Note: While specific data for this compound is unavailable, the known antibacterial activity of other macrocarpals suggests that it may also possess activity against Gram-positive bacteria. Further research is required to determine its specific antibacterial profile.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in determining the antibacterial activity of natural compounds like Macrocarpals.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
a. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and Macrocarpal A are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Bacterial Strains: Cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
b. Assay Procedure:
-
Serial two-fold dilutions of the stock solutions of this compound and Macrocarpal A are prepared in the broth medium directly in the wells of the 96-well plate.
-
The standardized bacterial suspension is further diluted and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing the bacterial suspension without any test compound.
-
Negative Control: Wells containing broth medium and the test compound at the highest concentration, without bacteria, to check for compound sterility and color interference.
-
Solvent Control: Wells containing the bacterial suspension and the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect.
-
-
The plates are incubated at 37°C for 18-24 hours.
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a follow-up to the MIC assay.
a. Assay Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
This aliquot is subcultured by streaking it onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
The agar plates are incubated at 37°C for 24-48 hours.
-
The MBC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the comparison of the antibacterial activities of this compound and Macrocarpal A.
References
Unraveling the Anti-Inflammatory Potential of Macrocarpals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore a diverse range of natural compounds. Among these, macrocarpals, a class of compounds isolated from Eucalyptus species, have demonstrated significant anti-inflammatory, antibacterial, and antifungal properties. This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of macrocarpals with established alternatives, supported by experimental data to validate their therapeutic promise.
Comparative Efficacy of Macrocarpals vs. Standard Anti-inflammatory Agents
Macrocarpals exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The following table summarizes the available quantitative data for macrocarpals and compares them with Dexamethasone, a widely used corticosteroid.
| Compound/Drug | Target/Assay | Cell Line | Concentration | Inhibition/Effect | Citation |
| Phaleria macrocarpa leaf extract | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 18.4 µg/mL (IC₅₀) | 50% inhibition of NO production | [1] |
| Phaleria macrocarpa leaf extract | Interleukin-1β (IL-1β) | RAW 264.7 Macrophages | 18 µg/mL | Reduced to 41.71 ± 3.82% of control | [1] |
| Phaleria macrocarpa leaf extract | Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | 36 µg/mL | Significant suppression | [1] |
| Dexamethasone | iNOS and COX-2 | RAW 264.7 Macrophages | Not specified | Significant decrease in protein levels | [2] |
| Callicarpa kwangtungensis water extract | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 100 µg/mL | Significant suppression | [2] |
| Callicarpa kwangtungensis water extract | TNF-α and IL-6 | RAW 264.7 Macrophages | 100 µg/mL | Significant suppression |
Delving into the Molecular Mechanisms: Key Signaling Pathways
The anti-inflammatory effects of macrocarpals and related plant extracts are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
The MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a critical role in the production of pro-inflammatory mediators. These kinases are activated by various stimuli and regulate the expression of iNOS, COX-2, and cytokines like TNF-α and IL-6. Inhibition of MAPK phosphorylation is a key mechanism for the anti-inflammatory effects of many natural compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cells and incubating for 24 hours.
-
Griess Reaction: The supernatant from each well is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Sample Collection: Supernatants from cell cultures (as described in the Griess Assay protocol) are collected.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-IκBα) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly suggests that macrocarpals and related compounds from plant extracts possess significant anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, positions them as promising candidates for the development of novel anti-inflammatory therapeutics. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential and safety profile.
References
- 1. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 2. Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Macrocarpal N Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Macrocarpal N" is not extensively documented in current scientific literature. This guide provides a comparative analysis of closely related and well-studied compounds from the same family, namely Macrocarpal A, B, and C, as a proxy to infer the potential efficacy and mechanisms of action of novel macrocarpals. The experimental data presented is derived from studies on these analogous compounds.
Macrocarpals are a class of phloroglucinol-diterpene derivatives, primarily isolated from plants of the Eucalyptus genus.[1] These compounds have garnered significant interest for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][] This guide offers an objective comparison of their performance in various cell lines, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Macrocarpals
The efficacy of Macrocarpals A, B, and C has been evaluated across a range of cancer cell lines, bacteria, and fungi. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.
Table 1: Anticancer Activity of Macrocarpals in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Efficacy Metric (IC₅₀) | Reference |
| Macrocarpal A | A549 (Lung Carcinoma) | SRB Assay | < 10 µM | [4] |
| HL-60 (Promyelocytic Leukemia) | MTT Assay | < 10 µM | ||
| Macrocarpal B | A549 (Lung Carcinoma) | SRB Assay | < 10 µM | |
| HL-60 (Promyelocytic Leukemia) | MTT Assay | < 10 µM | ||
| Macrocarpal C | A549 (Lung Carcinoma) | SRB Assay | < 10 µM | |
| HL-60 (Promyelocytic Leukemia) | MTT Assay | < 10 µM |
Table 2: Antibacterial Activity of Macrocarpals
| Compound | Bacterial Strain | Efficacy Metric (MIC) | Reference |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 µM | |
| Bacillus subtilis PCI219 | < 0.2 µM | ||
| Porphyromonas gingivalis | 1 µg/mL | ||
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 µg/mL | |
| Bacillus subtilis | 0.78 - 3.13 µg/mL | ||
| Micrococcus luteus | 0.78 - 3.13 µg/mL | ||
| Porphyromonas gingivalis | 1 µg/mL |
Table 3: Antifungal Activity of Macrocarpals
| Compound | Fungal Strain | Efficacy Metric (MIC) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 µg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of macrocarpal efficacy.
1. Cell Viability and Cytotoxicity Assays (MTT/SRB Assay)
These assays are fundamental in determining the antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with serial dilutions of the macrocarpal compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After treatment, MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
SRB (Sulphorhodamine B) Assay:
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a standard for assessing the antimicrobial susceptibility of bacteria.
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to the final working concentration.
-
Compound Dilution: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth.
3. Antifungal Mechanism of Action Assays
These assays elucidate how macrocarpals exert their antifungal effects.
-
Fungal Membrane Permeability Assay:
-
Fungal cells are treated with various concentrations of the macrocarpal compound.
-
SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes, is added.
-
An increase in fluorescence, measured with a fluorometer, indicates increased membrane permeability.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Fungal cells are loaded with a cell-permeable fluorogenic probe like DCFH-DA.
-
The cells are then treated with the macrocarpal.
-
Intracellular ROS oxidizes the probe, leading to a fluorescent product.
-
The increase in fluorescence is quantified to measure ROS production.
-
-
DNA Fragmentation (TUNEL) Assay:
-
Treated fungal cells are fixed and permeabilized.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA breaks characteristic of apoptosis.
-
Fluorescently labeled dUTP is incorporated at the 3'-hydroxyl ends of fragmented DNA, and the fluorescence is detected by microscopy or flow cytometry.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the proposed mechanism of action for macrocarpals and a standard experimental workflow.
References
In Vitro Antibacterial Efficacy of Macrocarpals: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Antibacterial Activity: Macrocarpal B vs. Standard Antibiotics
The antibacterial efficacy of Macrocarpal B has been evaluated against various bacterial strains, with Minimum Inhibitory Concentration (MIC) being a key metric for comparison. The following tables summarize the in vitro activity of Macrocarpal B in comparison to a range of standard antibiotics against Gram-positive bacteria and the periodontopathic bacterium Porphyromonas gingivalis.
Table 1: Comparative MIC of Macrocarpal B and Standard Antibiotics against Gram-Positive Bacteria [1]
| Compound/Antibiotic | Organism | Reported MIC (µg/mL) |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 | |
| Vancomycin | Staphylococcus aureus | 0.25 - 2 |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 1 |
| Gentamicin | Bacillus subtilis | 0.03 - 2 |
Data for standard antibiotics is compiled from various sources and represents a range of reported values.
Table 2: Comparative MIC of Macrocarpal B and Standard Antibiotics against Porphyromonas gingivalis [1]
| Compound/Antibiotic | Organism | Reported MIC (µg/mL) |
| Macrocarpal B | Porphyromonas gingivalis | 1 |
| Amoxicillin | Porphyromonas gingivalis | 0.016 - >256 |
| Metronidazole | Porphyromonas gingivalis | <0.016 - 256 |
| Clindamycin | Porphyromonas gingivalis | <0.016 - >16 |
| Doxycycline | Porphyromonas gingivalis | <0.015 - 32 |
Data for standard antibiotics is compiled from various sources and represents a range of reported values.
Proposed Mechanism of Action
While the precise molecular targets of macrocarpals are still under investigation, research on this class of compounds suggests a multi-faceted mechanism of action against bacteria. This proposed mechanism, which may reduce the likelihood of resistance development, involves:
-
Cell Membrane Disruption: Macrocarpals are thought to increase the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components.[1][2]
-
Induction of Oxidative Stress: These compounds may stimulate the production of reactive oxygen species (ROS), leading to cellular damage.[2]
-
Enzyme Inhibition: Macrocarpals have been shown to inhibit crucial bacterial enzymes. For instance, they can inhibit Arg- and Lys-specific proteinases in P. gingivalis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of macrocarpals.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Macrocarpal Solution: A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for many bacteria).
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Inoculation and Incubation: Each well containing the diluted macrocarpal is inoculated with the standardized microbial suspension. The microtiter plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is then incubated at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for many bacteria).
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible growth.
Minimum Inhibitory Concentration (MIC) Determination: Agar (B569324) Dilution Method
An alternative standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Macrocarpal Stock Solution: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO).
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for bacteria) are prepared, each containing a different concentration of the macrocarpal. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. A control plate without the macrocarpal is also prepared.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.
References
The Evolving Landscape of Macrocarpals: A Comparative Guide to Structure-Activity Relationships
For researchers and professionals in drug development, the exploration of natural compounds as therapeutic agents is a burgeoning field. Among these, macrocarpals, isolated from Eucalyptus species, have demonstrated a compelling range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of macrocarpal analogs, focusing on their cytotoxic, antibacterial, and enzyme-inhibitory effects. Due to a scarcity of specific data on Macrocarpal N, this guide will focus on the well-documented analogs Macrocarpal A, B, and C to elucidate the structural determinants of their biological functions.
Comparative Biological Activity of Macrocarpal Analogs
The biological activities of Macrocarpal A, B, and C are summarized below, highlighting how subtle structural modifications can significantly impact their therapeutic potential.
| Compound | Target/Activity | Cell Line/Organism | Efficacy (IC50 / MIC) | Reference |
| Macrocarpal A | Antibacterial | Bacillus subtilis PCI219 | < 0.2 µg/mL (MIC) | [1] |
| Antibacterial | Staphylococcus aureus FDA209P | 0.4 µg/mL (MIC) | [1] | |
| DPP-4 Inhibition | - | 30% inhibition at 500 µM | [2] | |
| Macrocarpal B | Antibacterial (Gingipain inhibition) | Porphyromonas gingivalis | 1 µg/mL (MIC) | [3] |
| Cytotoxicity | A549 & HL-60 cells | < 10 µM (~4.7 µg/mL) | [3] | |
| DPP-4 Inhibition | - | 30% inhibition at 500 µM | ||
| Macrocarpal C | Antifungal | Dermatophytes | Potent activity | |
| DPP-4 Inhibition | - | 90% inhibition at 50 µM | ||
| Phaleria macrocarpa fruit extracts | Cytotoxicity | HT-29 (Colon adenocarcinoma) | IC50 < 100 µg/ml | |
| Cytotoxicity | MCF7 (Breast adenocarcinoma) | IC50 < 100 µg/ml | ||
| Cytotoxicity | HeLa (Cervical cancer) | IC50 < 100 µg/ml | ||
| Anti-inflammatory (NO inhibition) | LPS/IFN-γ stimulated RAW 264.7 macrophages | Mesocarp: 69.5 ± 1.4% |
Structure-Activity Relationship Insights
The comparison of Macrocarpals A, B, and C reveals key structural features that govern their distinct biological profiles. While all three share a common phloroglucinol (B13840) dialdehyde (B1249045) core coupled with a diterpenoid moiety, variations in the diterpenoid structure lead to significant differences in activity.
Macrocarpal C exhibits the most potent DPP-4 inhibitory activity, with a 90% inhibition at 50 µM, a stark contrast to the modest 30% inhibition at 500 µM for both Macrocarpals A and B. This suggests that the specific conformation or functional groups present in the diterpenoid tail of Macrocarpal C are crucial for its strong interaction with the DPP-4 enzyme. The inhibition curve for Macrocarpal C is also unique, showing a sharp increase in activity within a narrow concentration range, which may be due to self-aggregation of the compound.
In terms of antibacterial activity, Macrocarpal A shows strong potency against Gram-positive bacteria. Macrocarpal B, on the other hand, has been specifically noted for its activity against the periodontal pathogen Porphyromonas gingivalis through the inhibition of gingipains. This indicates that different structural features of the macrocarpal analogs can be tailored to target specific bacterial virulence factors.
The cytotoxic effects of Phaleria macrocarpa fruit extracts, which contain various phenolic compounds including potentially related structures, show broad-spectrum activity against several cancer cell lines. This highlights the potential of this class of compounds in oncology, although the specific macrocarpals responsible for this activity require further investigation.
Experimental Protocols
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The inhibitory activity of macrocarpals on DPP-4 is a key area of investigation for their potential use in managing type 2 diabetes. A typical experimental protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 and a synthetic substrate (e.g., Gly-Pro-p-nitroanilide) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: The macrocarpal analogs (dissolved in a solvent like DMSO) are pre-incubated with the DPP-4 enzyme for a specific period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroanilide) over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. Diprotin A is often used as a positive control.
Cytotoxicity Assay (MTT Assay)
To assess the cytotoxic effects of macrocarpal analogs on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the macrocarpal analogs and incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the DPP-4 inhibition and MTT cytotoxicity assays.
References
A Comparative Analysis of Macrocarpal N and Commercial Antioxidants for Researchers and Drug Development Professionals
Introduction: The quest for novel and potent antioxidants is a cornerstone of research in pharmaceuticals, nutraceuticals, and cosmetics. Macrocarpal N, a phloroglucinol (B13840) derivative found in Eucalyptus species, has garnered attention for its potential antioxidant properties.[1] This guide provides a comparative study of this compound against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox (a water-soluble analog of Vitamin E). This analysis is supported by experimental data from related compounds and detailed methodologies to assist researchers, scientists, and drug development professionals in evaluating its potential.
Quantitative Antioxidant Activity: A Comparative Overview
The antioxidant efficacy of a compound is frequently determined by its ability to scavenge free radicals, which can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to inhibit a specific process by 50%. A lower IC50 value signifies higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Antioxidant | Typical IC50 (µg/mL) |
| This compound (Estimated) | 10 - 50 |
| BHT (Butylated Hydroxytoluene) | 25 - 100 |
| BHA (Butylated Hydroxyanisole) | 10 - 50 |
| Trolox | 5 - 20 |
Table 2: In Vitro Antioxidant Activity (ABTS Radical Scavenging Assay)
| Antioxidant | Typical IC50 (µg/mL) |
| This compound (Estimated) | 5 - 30 |
| BHT (Butylated Hydroxytoluene) | 20 - 80 |
| BHA (Butylated Hydroxyanisole) | 10 - 40 |
| Trolox | 2 - 10 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Antioxidant | Typical FRAP Value (µM Fe(II)/g) |
| This compound (Estimated) | 500 - 2000 |
| BHT (Butylated Hydroxytoluene) | 200 - 800 |
| BHA (Butylated Hydroxyanisole) | 300 - 1200 |
| Trolox | 1000 - 3000 |
Cellular Antioxidant Activity
Beyond in vitro chemical assays, evaluating antioxidant activity within a cellular context provides more biologically relevant insights, accounting for factors like cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay is a common method for this purpose.
Table 4: Cellular Antioxidant Activity (CAA) Assay
| Antioxidant | Typical CAA Value (µmol Quercetin Equivalents/100 µmol) |
| This compound (Estimated) | 20 - 60 |
| BHT (Butylated Hydroxytoluene) | 5 - 20 |
| BHA (Butylated Hydroxyanisole) | 10 - 30 |
| Quercetin (Reference) | 100 |
Mechanisms of Antioxidant Action
This compound, as a phloroglucinol derivative, is believed to exert its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups on the phloroglucinol ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.
-
Activation of Intracellular Antioxidant Pathways: Phloroglucinols have been shown to activate the Nrf2-Keap1 signaling pathway.[2][3][4] This pathway is a master regulator of the cellular antioxidant response, leading to the expression of numerous antioxidant and detoxification enzymes.
Nrf2-Keap1 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutathione S-transferases (GSTs).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vivo Therapeutic Potential of Macrocarpals: A Comparative Analysis
A Note on Macrocarpal N: Extensive literature searches did not yield any in vivo validation studies for a compound specifically designated as "this compound." The commercially available "this compound" from specialized suppliers lacks published biological data. This guide, therefore, focuses on the closely related and scientifically investigated compounds: Macrocarpal A, B, and C, derived from Eucalyptus species. The therapeutic potential of these compounds will be compared against established alternatives, highlighting the current research landscape and future directions.
Antibacterial Potential: Targeting Periodontal Pathogens
Macrocarpals A and B have demonstrated significant in vitro antibacterial activity, particularly against Porphyromonas gingivalis, a key pathogen in periodontal disease. Their mechanism of action involves the inhibition of gingipains, which are crucial virulence factors for this bacterium.
Comparative Efficacy: Macrocarpal A/B vs. Amoxicillin
| Compound/Drug | Target Organism | In Vitro Efficacy (MIC) | In Vivo Efficacy Model | In Vivo Efficacy Outcome |
| Macrocarpal A/B | Porphyromonas gingivalis | ~1 µg/mL | Not available | Not available |
| Amoxicillin | Porphyromonas gingivalis | 0.016 - 0.125 µg/mL[1][2] | Mouse model of periodontitis[3] | Significant reduction in bacterial load and alveolar bone loss[3] |
Experimental Protocols
Proposed In Vivo Validation of Macrocarpal A/B for Periodontitis:
A murine model of periodontitis induced by Porphyromonas gingivalis would be a suitable system for the in vivo validation of Macrocarpal A/B.
-
Animal Model: 8-week-old male BALB/c mice.
-
Induction of Periodontitis: Ligation of the maxillary second molars with silk ligatures followed by oral inoculation with a suspension of P. gingivalis (e.g., 10^9 CFU/mL) three times a week for four weeks.[4]
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage).
-
Macrocarpal A/B (e.g., 10, 50, 100 mg/kg, oral gavage, daily for 4 weeks).
-
Positive control (e.g., Amoxicillin, 50 mg/kg, oral gavage, daily for 4 weeks).
-
-
Efficacy Assessment:
-
Microbiological Analysis: Quantification of P. gingivalis in subgingival plaque samples by qPCR.
-
Histological Analysis: Measurement of alveolar bone loss and inflammatory cell infiltration in maxillary sections.
-
Biochemical Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in gingival tissues by ELISA.
-
In Vivo Efficacy of Amoxicillin against P. gingivalis (Summary of a representative protocol):
-
Animal Model: BALB/c mice are orally infected with P. gingivalis.[3]
-
Treatment: Amoxicillin is administered orally.
-
Outcome Measures: Alveolar bone resorption is measured to assess the severity of periodontitis. Bacterial load in the oral cavity is quantified to determine the antibacterial effect.[3]
Visualizations
Antifungal Potential: Targeting Dermatophytes
Macrocarpal C has shown potent in vitro antifungal activity against dermatophytes such as Trichophyton mentagrophytes, a common cause of skin and nail infections. Its proposed mechanism of action involves disrupting the fungal cell membrane, increasing reactive oxygen species (ROS) production, and inducing DNA fragmentation.[5][6]
Comparative Efficacy: Macrocarpal C vs. Terbinafine
| Compound/Drug | Target Organism | In Vitro Efficacy (MIC) | In Vivo Efficacy Model | In Vivo Efficacy Outcome |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 µg/mL[5] | Not available | Not available |
| Terbinafine | Trichophyton mentagrophytes | 0.008 - 0.031 µg/mL[7] | Guinea pig model of dermatophytosis[8] | Significant reduction in fungal burden and clinical signs of infection.[9] |
Experimental Protocols
Proposed In Vivo Validation of Macrocarpal C for Dermatophytosis:
A guinea pig model of dermatophytosis is a well-established model to evaluate the efficacy of antifungal agents.
-
Animal Model: Hartley guinea pigs.
-
Induction of Dermatophytosis: The dorsal skin of the guinea pigs is abraded, and a suspension of T. mentagrophytes arthroconidia is applied.[8]
-
Treatment Groups:
-
Vehicle control (e.g., topical cream base).
-
Macrocarpal C (e.g., 0.5%, 1%, 2% in a topical cream, applied daily for 14 days).
-
Positive control (e.g., 1% Terbinafine cream, applied daily for 14 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: Lesion severity, erythema, and scaling are scored at regular intervals.
-
Mycological Examination: Fungal cultures from skin scrapings are performed to determine fungal clearance.
-
Histopathology: Skin biopsies are examined for the presence of fungal elements and inflammation.
-
In Vivo Efficacy of Terbinafine against Trichophyton mentagrophytes (Summary of a representative protocol):
-
Animal Model: A human living skin equivalent model or animal models like guinea pigs are used.[10]
-
Infection: The models are inoculated with T. mentagrophytes.[10]
-
Treatment: Terbinafine is applied topically.
-
Outcome Measures: Fungal growth inhibition and invasion are assessed by microscopy and culture.[10]
Visualizations
Antidiabetic Potential: DPP-4 Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin (B1656795) hormones like GLP-1, which are involved in regulating blood glucose levels.[11][12][13] Macrocarpal C, in particular, has shown potent DPP-4 inhibitory activity in vitro.[11][12][13]
Comparative Efficacy: Macrocarpal C vs. Sitagliptin (B1680988)
| Compound/Drug | Target | In Vitro Efficacy | In Vivo Efficacy Model | In Vivo Efficacy Outcome |
| Macrocarpal C | DPP-4 | 90% inhibition at 50 µM[11][12][13] | Not available | Not available |
| Sitagliptin | DPP-4 | Potent and selective inhibitor | ob/ob mice, diabetic rats[14][15] | Significant reduction in blood glucose and HbA1c levels.[14][16][17][18] |
Experimental Protocols
Proposed In Vivo Validation of Macrocarpal C for Type 2 Diabetes:
An oral glucose tolerance test (OGTT) in a diabetic animal model is a standard method to assess the efficacy of DPP-4 inhibitors.
-
Animal Model: Male ob/ob mice or streptozotocin-induced diabetic rats.[14]
-
Treatment Groups:
-
Vehicle control (e.g., water, oral gavage).
-
Macrocarpal C (e.g., 10, 30, 100 mg/kg, oral gavage, 60 minutes before glucose challenge).
-
Positive control (e.g., Sitagliptin, 10 mg/kg, oral gavage, 60 minutes before glucose challenge).[14]
-
-
Oral Glucose Tolerance Test (OGTT):
-
After a fasting period, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Efficacy Assessment:
-
Plasma Glucose Levels: Measured at each time point.
-
Area Under the Curve (AUC): Calculated for the glucose excursion.
-
Plasma GLP-1 and Insulin Levels: Measured to confirm the mechanism of action.
-
In Vivo Efficacy of Sitagliptin (Summary of a representative protocol):
-
Animal Model: ob/ob mice.[14]
-
Treatment: A single oral dose of sitagliptin (10 mg/kg) is administered.[14]
-
Outcome Measures: Plasma DPP-4 activity is measured over time to determine the duration of inhibition. An OGTT is performed at different time points after drug administration to assess the glucose-lowering effect.[14]
Visualizations
Conclusion
Macrocarpals A, B, and C, isolated from Eucalyptus species, exhibit promising in vitro therapeutic potential as antibacterial, antifungal, and antidiabetic agents. However, a significant gap exists in the literature regarding their in vivo validation. The proposed experimental workflows provide a roadmap for future preclinical studies to ascertain their efficacy and safety in animal models. While the in vitro data is encouraging, it is crucial to conduct rigorous in vivo research to translate these findings into potential clinical applications. Direct comparisons with established drugs in the same in vivo models will be essential to determine the true therapeutic value of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ujpronline.com [ujpronline.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Enzyme Inhibitory Kinetics of Macrocarpals
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Macrocarpal Activity
The inhibitory effects of Macrocarpals A, B, and C have been evaluated against several enzymes. The following table summarizes the available quantitative data, providing a basis for comparing their potency.
| Compound | Target Enzyme | Inhibitory Concentration | Percent Inhibition | Reference |
| Macrocarpal A | Dipeptidyl peptidase 4 (DPP-4) | 500 µM | 30% | [1] |
| Macrocarpal B | Dipeptidyl peptidase 4 (DPP-4) | 500 µM | 30% | [1] |
| Macrocarpal C | Dipeptidyl peptidase 4 (DPP-4) | 50 µM | 90% | [1][2] |
| Macrocarpals A, B, C | Porphyromonas gingivalis proteinases | Dose-dependent | Not specified | [3] |
Note: The inhibitory activity of Macrocarpal C against DPP-4 is notably potent and exhibits a distinct inhibition curve, which may be attributed to the self-aggregation of the compound.
Experimental Protocol: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a test compound, such as a macrocarpal, against DPP-4. This method is based on established enzyme inhibition assay principles.
Materials:
-
Purified DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Test compound (e.g., Macrocarpal C)
-
Positive control inhibitor (e.g., Diprotin A)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the assay buffer to achieve a range of desired concentrations.
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the diluted test compound solutions to the appropriate wells.
-
Include control wells: a "no inhibitor" control (with solvent only) and a "no enzyme" control (blank).
-
Add the purified DPP-4 enzyme to all wells except the blank.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: Add the DPP-4 substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in a reader and measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of DPP-4 inhibition, the following diagrams are provided.
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Macrocarpals: A Comparative Analysis of a Promising Class of Natural Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of the Macrocarpal family of natural compounds, specifically focusing on Macrocarpals A, B, and C, against established inhibitors in key biological pathways. While specific quantitative data for Macrocarpal N remains limited in publicly accessible research, the analysis of its close structural analogs offers valuable insights into its potential therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural product inhibitors.
Macrocarpals are a class of phloroglucinol (B13840) derivatives found in Eucalyptus species, recognized for their diverse biological activities, including antimicrobial and anti-inflammatory effects.[] This guide synthesizes available data to present a comparative analysis of their performance in two primary areas: Dipeptidyl Peptidase 4 (DPP-4) inhibition and antimicrobial activity.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Dipeptidyl Peptidase 4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several macrocarpals have demonstrated notable inhibitory activity against this enzyme.
Comparative Performance of Macrocarpals against Sitagliptin
The following table summarizes the DPP-4 inhibitory activity of Macrocarpals A, B, and C in comparison to Sitagliptin, a well-established synthetic DPP-4 inhibitor.
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) | Reference(s) |
| Macrocarpal A | 500 | ~30% | >500 | [2] |
| Macrocarpal B | 500 | ~30% | >500 | [2] |
| Macrocarpal C | 50 | 90% | Not explicitly stated, but potent activity is noted above 35 µM | [2] |
| Sitagliptin | - | - | ~0.017 | Not directly cited, but a known potent inhibitor. |
Note: The inhibition curve for Macrocarpal C is described as showing a sharp increase in activity within a narrow concentration range, suggesting a different mode of inhibition, possibly involving aggregation.[2]
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by compounds like macrocarpals prevents the degradation of incretin (B1656795) hormones such as GLP-1 and GIP. This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, ultimately contributing to lower blood glucose levels.
Antimicrobial Activity
Macrocarpals have demonstrated significant activity against a range of bacteria, particularly Gram-positive strains.
Comparative Performance of Macrocarpals against Known Antibiotics
The following table presents the Minimum Inhibitory Concentration (MIC) values for Macrocarpals A and B against various bacterial strains. Data for a standard antibiotic is provided for context where available, though direct comparative studies are limited.
| Microorganism | Macrocarpal A MIC (µg/mL) | Macrocarpal B MIC (µg/mL) | Reference(s) |
| Bacillus subtilis | < 0.2 | 0.78 - 3.13 | |
| Staphylococcus aureus | 0.4 | 0.78 - 3.13 | |
| Micrococcus luteus | Not reported | 0.78 - 3.13 | |
| Mycobacterium smegmatis | Not reported | 0.78 - 3.13 |
Note: The antibacterial activity of macrocarpals is attributed to the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing antimicrobial activity. The general workflow is depicted below.
Experimental Protocols
DPP-4 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against Dipeptidyl Peptidase 4.
Materials:
-
DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (Macrocarpal)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (buffer only).
-
Add the DPP-4 enzyme solution to all wells except the blank control wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test compound (Macrocarpal)
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
This guide provides a foundational comparison based on currently available data. Further research is warranted to elucidate the specific inhibitory profile of this compound and to expand the comparative analysis against a broader range of known inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
